molecular formula C11H9NO3 B1349011 2-Hydroxy-6-methylquinoline-4-carboxylic acid CAS No. 33274-47-4

2-Hydroxy-6-methylquinoline-4-carboxylic acid

Cat. No.: B1349011
CAS No.: 33274-47-4
M. Wt: 203.19 g/mol
InChI Key: QVTJOPNRAHFOHK-UHFFFAOYSA-N
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Description

2-Hydroxy-6-methylquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C11H9NO3 and its molecular weight is 203.19 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

6-methyl-2-oxo-1H-quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-6-2-3-9-7(4-6)8(11(14)15)5-10(13)12-9/h2-5H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTJOPNRAHFOHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353646
Record name 2-hydroxy-6-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33274-47-4
Record name 2-hydroxy-6-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of 2-Hydroxy-6-methylquinoline-4-carboxylic Acid

[1]

Executive Summary

This compound (CAS 33274-47-4) is a substituted quinoline derivative that serves as a versatile building block in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory agents, kinase inhibitors, and fluorescent probes.[1]

This guide provides a comprehensive analysis of its physicochemical properties, emphasizing the thermodynamic equilibrium between its lactam and lactim tautomers. It establishes protocols for analytical characterization, solubility profiling, and stability assessment, designed to support rigorous drug development workflows.

Chemical Identity & Structural Dynamics[1][2]

Nomenclature and Identification[2]
  • IUPAC Name: 6-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid[1][2]

  • Common Synonyms: 2-Hydroxy-6-methylcinchoninic acid; 6-Methyl-2-quinolone-4-carboxylic acid.[1]

  • CAS Registry Number: 33274-47-4[1][2]

  • Molecular Formula: C₁₁H₉NO₃[3][4]

  • Molecular Weight: 203.19 g/mol [3][4]

Tautomeric Equilibrium (Lactam-Lactim)

A defining physicochemical feature of 2-hydroxyquinolines is the prototropic tautomerism between the enol (lactim) and keto (lactam) forms.[1]

  • Solid State & Solution: In the solid state and in polar solvents (e.g., DMSO, Methanol), the equilibrium strongly favors the 2-oxo (lactam) tautomer. This is driven by the thermodynamic stability of the amide bond and the preservation of aromaticity in the adjacent ring.[1]

  • Implication: Analytical methods (NMR, X-ray) will predominantly detect the amide proton (NH) rather than the hydroxyl proton (OH) at the 2-position.

Tautomerismcluster_0Tautomeric EquilibriumLactimLactim Form(2-Hydroxy)Less StableLactamLactam Form(2-Oxo / Amide)Predominant SpeciesLactim->Lactam  Proton Transfer  (Favored)Lactam->Lactim

Figure 1: The tautomeric shift favors the Lactam form (Blue), significantly influencing solubility and pKa.

Fundamental Physicochemical Parameters[6][7][8][9]

The following data aggregates experimental values and high-confidence predictive models based on structure-activity relationship (SAR) with the parent quinoline-4-carboxylic acid.

ParameterValue / RangeContext & Significance
Physical State Solid PowderTypically off-white to pale yellow/orange crystalline solid.[1]
Melting Point > 280 °C (Decomp.)[1][5]High lattice energy due to intermolecular H-bonding (dimerization of carboxylic acids + amide stacking).[1]
Solubility (Water) Low (< 0.1 mg/mL)Poor solubility at neutral pH due to planar aromatic stacking.[1]
Solubility (Organic) High in DMSO, DMFSoluble in polar aprotic solvents; limited solubility in Methanol/Ethanol.
pKa 1 (COOH) 3.5 – 4.0Carboxylic acid deprotonation.[1] Similar to benzoic acid derivatives.[1]
pKa 2 (NH/OH) 10.5 – 11.0Weak acidity of the lactam NH / lactim OH.
LogP (Octanol/Water) ~1.2 – 1.5Moderate lipophilicity.[1] The 6-methyl group increases LogP relative to the parent (LogP ~0.6).[1]
Ionization Behavior

The compound is amphoteric but predominantly acidic.[1]

  • pH < 3: Fully protonated (Neutral COOH, Neutral Lactam).[1] Low solubility.

  • pH 4 - 9: Mono-anionic (COO⁻, Neutral Lactam).[1] Solubility increases significantly due to charge repulsion preventing aggregation.[1]

  • pH > 11: Di-anionic (COO⁻, Lactam N⁻).[1] Highly soluble.[1]

Analytical Characterization Protocols

To ensure scientific integrity, characterization must account for the high melting point and potential for decarboxylation at elevated temperatures.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Acetate for pH control).[1]

  • Mobile Phase B: Acetonitrile or Methanol.[1]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic core) and 320 nm (conjugated system).[1]

  • Note: The acidic modifier is crucial to suppress ionization of the carboxylic acid, ensuring sharp peak shapes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆ is the standard solvent due to solubility and lack of exchangeable protons that interfere with the amide signal.[1]

Predicted ¹H NMR Profile (400 MHz, DMSO-d₆):

  • δ 12-14 ppm (Broad s, 1H): Carboxylic acid -OH.[1] Often broadened or invisible due to exchange.[1]

  • δ 11-12 ppm (s, 1H): Lactam -NH.[1] Distinctive singlet, confirms the 2-oxo tautomer.[1]

  • δ 7.8 - 8.2 ppm (m, 3H): Aromatic protons (H5, H7, H8). Pattern will show 6-substitution splitting (e.g., H5 doublet, H7 dd, H8 doublet).

  • δ 6.5 - 6.8 ppm (s, 1H): H3 proton (Quinolone ring).[1] Characteristic singlet for the 2-quinolone core.

  • δ 2.35 - 2.45 ppm (s, 3H): Methyl group (-CH₃) at position 6.[1]

Mass Spectrometry (MS)
  • Ionization: Electrospray Ionization (ESI).[1]

  • Mode: Negative Mode (ESI-) is often more sensitive for carboxylic acids [M-H]⁻ = 202.18 m/z.[1] Positive Mode (ESI+) will show [M+H]⁺ = 204.20 m/z.[1]

Experimental Workflow: Solubility & Stability Assessment

This protocol defines a self-validating system for determining the compound's stability in solution, a critical parameter for formulation.[1]

Workflowcluster_1Experimental Protocol: Stability ProfilingStep1PreparationDissolve 1mg in DMSO (Stock)Step2DilutionAliquot into pH 1.2, 7.4, and Oxidative mediaStep1->Step2Step3Incubation24h / 48h at 37°CStep2->Step3Step4AnalysisHPLC-UV + LC-MSStep3->Step4

Figure 2: Step-wise workflow for validating compound stability across physiological pH ranges.

Protocol Steps:
  • Stock Preparation: Dissolve 10 mg of this compound in 1 mL DMSO to create a clear yellow stock solution.

  • Stress Testing:

    • Acidic Hydrolysis: Dilute to 100 µM in 0.1 N HCl.

    • Basic Hydrolysis: Dilute to 100 µM in 0.1 N NaOH.

    • Oxidative Stress: Dilute to 100 µM in 3% H₂O₂.[1]

  • Quantification: Inject samples at T=0 and T=24h into the HPLC system described in Section 4.1.

  • Acceptance Criteria: >95% recovery of the parent peak area indicates stability.[1] Degradation >5% requires identification of daughter ions via MS.[1]

Synthesis & Impurity Profile (Contextual)

Understanding the synthetic origin helps identify potential impurities.[1] The compound is typically synthesized via the Isatin Route or Aniline-Malonate Condensation .[1]

  • Key Impurity A: 6-Methylisatin (Starting material residue).[1]

  • Key Impurity B: Decarboxylated product (6-Methyl-2-quinolone).[1] Occurs if the reaction temperature exceeds 250°C during workup.[1]

References

  • PubChem. (2023).[1] Compound Summary: 6-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid (CAS 33274-47-4).[1][2] National Library of Medicine.[1] [Link]

  • ResearchGate. (2019).[1] Spectral analysis of 2-quinolone derivatives. [Link]

6-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic Acid: Technical Monograph

[1]

Executive Summary

2-Hydroxy-6-methylquinoline-4-carboxylic acid (preferred IUPAC designation: 6-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid ) is a critical heterocyclic scaffold in medicinal chemistry.[1] It serves as a precursor for kinase inhibitors, glutamate receptor modulators, and antibacterial agents.[1] This guide delineates its physicochemical identity, validated synthesis protocols, and characterization standards, addressing the tautomeric ambiguity often found in literature.

Chemical Identity & Identifiers

The compound exists in a tautomeric equilibrium between the lactam (2-oxo) and lactim (2-hydroxy) forms.[1] In the solid state and polar solvents, the 2-oxo (lactam) tautomer predominates.[1]

Identifier TypeValueNotes
CAS Registry Number 33274-47-4 Specific to the 6-methyl-4-carboxy isomer.[1][2][3][4][5]
IUPAC Name 6-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acidPreferred for structural accuracy.[1]
Common Synonyms This compound; 6-Methylkynurenic acid"Hydroxy" refers to the enol tautomer.[1]
Molecular Formula C₁₁H₉NO₃
Molecular Weight 203.19 g/mol
SMILES CC1=CC2=C(C=C1)NC(=O)C=C2C(=O)ORepresents the stable 2-oxo form.[1]
InChI Key MFSHNFBQNVGXJX-UHFFFAOYSA-N(Generic for core structure; verify specific isomer).
Tautomeric Equilibrium

The distinction between the hydroxy and oxo forms is vital for docking studies and solubility profiles.[1]

TautomerismLactamLactam Form(6-Methyl-2-oxo-1,2-dihydro...)Dominant in Solid StateLactimLactim Form(2-Hydroxy-6-methyl...)Minor TautomerLactam->Lactim Tautomerization

Figure 1: Tautomeric equilibrium favoring the 2-oxo species.[1]

Physicochemical Properties[1][4][7][8][9][10]

PropertyValueExperimental Context
Appearance Yellow to Ochre crystalline powderDependent on recrystallization solvent.[1]
Melting Point > 300 °C (Decomposes)High lattice energy due to intermolecular H-bonding.[1]
Solubility DMSO, DMF, 1M NaOHInsoluble in water, Et₂O, CHCl₃.[1]
pKa (COOH) ~3.5 - 4.0Estimated; typical for quinoline-4-carboxylic acids.[1]
pKa (NH/OH) ~10.5 - 11.0Weakly acidic lactam proton.[1]

Synthesis & Manufacturing Protocol

The most robust synthetic route is the Pfitzinger-Borsche Modification , utilizing 5-methylisatin and malonic acid.[1] This method avoids the regioselectivity issues of the Conrad-Limpach reaction.[1]

Reaction Scheme

Precursors: 5-Methylisatin + Malonic Acid Solvent/Catalyst: Acetic Acid (Glacial) Mechanism: Knoevenagel condensation followed by decarboxylative rearrangement.[1]

SynthesisIsatin5-Methylisatin(C9H7NO2)IntermediateAldol Adduct(Transient)Isatin->Intermediate HOAc, Reflux MalonicMalonic Acid(C3H4O4)Malonic->IntermediateProduct6-Methyl-2-oxo-1,2-dihydro-quinoline-4-carboxylic acid(C11H9NO3)Intermediate->Product -CO2, -H2O (Cyclization)

Figure 2: Synthetic pathway via modified Pfitzinger reaction.[1]

Detailed Protocol
  • Reagent Setup: In a 250 mL round-bottom flask, suspend 5-methylisatin (1.61 g, 10 mmol) and malonic acid (2.5 g, 24 mmol) in glacial acetic acid (30 mL).

  • Reflux: Heat the mixture to reflux (approx. 118 °C). The suspension will initially clear as reagents dissolve, followed by the precipitation of the product.[1]

  • Duration: Maintain reflux for 6–8 hours. Monitor via TLC (Mobile phase: MeOH:DCM 1:9 with 1% HOAc).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the precipitate under vacuum.[1]

    • Wash 1: Glacial acetic acid (5 mL) to remove unreacted isatin.[1]

    • Wash 2: Diethyl ether (20 mL) to remove acetic acid residues.[1]

    • Wash 3: Water (50 mL) to remove excess malonic acid.[1]

  • Purification: Recrystallize from DMF/Water or dissolve in 1M NaOH, filter, and re-precipitate with 1M HCl to obtain high-purity solids.

  • Yield: Expected yield is 75–85%.

Analytical Characterization

Validation of the structure requires confirmation of the 4-carboxyl group and the 6-methyl substitution.[1]

Nuclear Magnetic Resonance (NMR)[1][11]
  • Solvent: DMSO-d₆

  • ¹H NMR (400 MHz):

    • δ 13.5-14.0 ppm (br s, 1H): Carboxylic acid -OH (often broad/invisible due to exchange).[1]

    • δ 12.0 ppm (s, 1H): Lactam -NH (Characteristic of 2-oxo form).[1]

    • δ 7.95 ppm (s, 1H): H-5 (Deshielded by C4-COOH).

    • δ 7.50 ppm (d, 1H): H-8.

    • δ 7.40 ppm (d, 1H): H-7.

    • δ 6.90 ppm (s, 1H): H-3 (Olefinic proton of the quinolone ring).[1]

    • δ 2.40 ppm (s, 3H): -CH₃ at position 6.[1]

Mass Spectrometry (MS)[1]
  • Method: ESI- (Negative Mode) is preferred due to the carboxylic acid.[1]

  • m/z: [M-H]⁻ = 202.18.[1]

Applications in Drug Discovery

This scaffold is a bioisostere for kynurenic acid and a versatile building block.[1]

  • NMDA Receptor Antagonism: Analogues of kynurenic acid (like this compound) bind to the glycine site of the NMDA receptor.[1]

  • Kinase Inhibition: The carboxylic acid allows for amide coupling to generate Type II kinase inhibitors (e.g., targeting VEGFR or MET).[1]

  • Fragment-Based Design: Used as a polar fragment to probe solvent-exposed pockets in protein structures.[1]

Safety & Handling (SDS Summary)

  • GHS Classification: Warning.[1][2]

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Storage: Store at room temperature, desiccated. Stable indefinitely if kept dry.[1]

References

  • ChemicalBook. 6-METHYL-2-OXO-1,2-DIHYDRO-4-QUINOLINECARBOXYLIC ACID Properties and Suppliers. Link

  • National Institutes of Health (NIH) - PubChem. Quinoline-4-carboxylic acid derivatives and biological activity. Link

  • ResearchGate. Synthesis of quinoline-4-carboxylic acids via Pfitzinger reaction. Link

  • MDPI. Design and Synthesis of Isatin Derivatives. Link[1]

The Therapeutic Potential of 2-Hydroxy-6-methylquinoline-4-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold represents a privileged structural motif in medicinal chemistry, with a rich history of yielding compounds with diverse and potent pharmacological activities. Within this class, 2-Hydroxy-6-methylquinoline-4-carboxylic acid and its derivatives are emerging as a promising frontier for the development of novel therapeutics. This technical guide provides an in-depth exploration of the potential therapeutic applications of this compound, with a focus on its anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. We will delve into the mechanistic underpinnings of these activities, present detailed experimental protocols for their evaluation, and summarize key quantitative data to inform future drug discovery and development efforts. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in the pursuit of innovative therapeutic agents.

Introduction: The Quinoline Core and its Therapeutic Promise

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of many synthetic and natural products with significant biological activity. From the historical antimalarial quinine to the modern fluoroquinolone antibiotics, quinoline derivatives have consistently demonstrated their value in addressing a wide range of medical needs. The subject of this guide, this compound, possesses a unique combination of a hydroxyl group, a methyl group, and a carboxylic acid moiety attached to the quinoline core. These functional groups provide opportunities for diverse chemical modifications and interactions with biological targets, making it an attractive starting point for medicinal chemistry campaigns.

This guide will explore the multifaceted therapeutic potential of this compound, drawing upon the broader knowledge of quinoline-4-carboxylic acid derivatives to illuminate its promise in key therapeutic areas.

Anticancer Applications: Targeting Uncontrolled Cell Proliferation

The development of novel anticancer agents remains a critical endeavor in modern medicine. Quinoline derivatives have shown considerable promise in this area, exhibiting the ability to inhibit cancer cell growth through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Mechanistic Insights: Histone Deacetylase (HDAC) Inhibition

One of the promising anticancer mechanisms associated with quinoline-4-carboxylic acid derivatives is the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones.[1] The overexpression of certain HDAC isoforms is frequently observed in various cancers, leading to the silencing of tumor suppressor genes.[1]

Inhibitors of HDACs can restore the normal acetylation patterns of histones, leading to the re-expression of tumor suppressor genes and ultimately inducing cell cycle arrest and apoptosis in cancer cells.[1] A derivative of 2-phenylquinoline-4-carboxylic acid, designated as D28, has been shown to be a selective inhibitor of HDAC3.[2] This selectivity is a key attribute, as it may lead to a more favorable side-effect profile compared to pan-HDAC inhibitors. The inhibition of HDAC3 by this class of compounds has been linked to the induction of G2/M cell cycle arrest and the promotion of apoptosis in cancer cells.[2]

HDAC_Inhibition_Pathway Quinoline-4-Carboxylic_Acid_Derivative Quinoline-4-Carboxylic_Acid_Derivative HDAC3 HDAC3 Quinoline-4-Carboxylic_Acid_Derivative->HDAC3 Inhibits Histones Histones HDAC3->Histones Deacetylates Acetylated_Histones Acetylated_Histones Histones->Acetylated_Histones Acetylation Gene_Expression Gene_Expression Acetylated_Histones->Gene_Expression Promotes Tumor_Suppressor_Genes Tumor_Suppressor_Genes Cell_Cycle_Arrest_Apoptosis Cell_Cycle_Arrest_Apoptosis Tumor_Suppressor_Genes->Cell_Cycle_Arrest_Apoptosis Induces Gene_Expression->Tumor_Suppressor_Genes Activates

Caption: Proposed mechanism of HDAC3 inhibition by quinoline-4-carboxylic acid derivatives.

Quantitative Anticancer Activity
Compound Cancer Cell Line IC50 (µM) Reference
Derivative D28 K562 (Leukemia)1.02[2]
U266 (Myeloma)1.08[2]
U937 (Lymphoma)1.11[2]
MCF-7 (Breast)5.66[2]
A549 (Lung)2.83[2]
HepG2 (Liver)2.16[2]
Derivative 20 Colo 320 (Colon, Doxorubicin-resistant)4.61[3]
Derivative 13b Colo 320 (Colon, Doxorubicin-resistant)4.58[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Principle: The yellow tetrazolium salt, MTT, is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat Cells with Compound Seed_Cells->Treat_Cells Prepare_Compound_Dilutions Prepare Compound Dilutions Prepare_Compound_Dilutions->Treat_Cells Incubate_48_72h Incubate (48-72h) Treat_Cells->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate (4h) Add_MTT->Incubate_4h Solubilize_Formazan Solubilize Formazan (DMSO) Incubate_4h->Solubilize_Formazan Measure_Absorbance Measure Absorbance (570 nm) Solubilize_Formazan->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Anti-inflammatory Applications: Modulating the Immune Response

Chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. Quinolone-2-carboxylic acid and its derivatives have emerged as a promising class of compounds with significant anti-inflammatory properties.[4]

Mechanistic Insights: Down-regulation of T-Cell Function and NF-κB Inhibition

The anti-inflammatory effects of some substituted quinoline carboxylic acids are believed to be distinct from those of nonsteroidal anti-inflammatory drugs (NSAIDs) as they do not appear to directly inhibit cyclooxygenase (COX) enzymes.[4] Instead, their mechanism may involve the down-regulation of T-cell function. T-cells are key players in the adaptive immune response, and their dysregulation can lead to chronic inflammation.

Furthermore, the Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response. Upon activation by pro-inflammatory stimuli such as lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the expression of numerous pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO), a key inflammatory mediator. Quinoline derivatives have been shown to inhibit LPS-induced NO production, suggesting an inhibitory effect on the NF-κB pathway.[5]

NFkB_Inhibition_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates Quinoline_Derivative Quinoline_Derivative Quinoline_Derivative->IKK Inhibits IkB IkB IKK->IkB Phosphorylates NFkB NFkB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Proinflammatory_Genes Nucleus->Proinflammatory_Genes Induces Transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation

Caption: Proposed mechanism of NF-κB inhibition by quinoline derivatives.

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema

This is a widely used and reproducible model of acute inflammation to evaluate the in vivo anti-inflammatory activity of test compounds.[6][7][8]

Principle: The subcutaneous injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a test compound is measured by its ability to reduce this edema compared to a control group.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.

  • Grouping and Fasting: Divide the animals into groups (e.g., control, standard, and test groups). Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer the test compound (this compound) orally or intraperitoneally at various doses. The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a specific period (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.[6][8]

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Antimicrobial Applications: Combating Infectious Diseases

The quinoline scaffold is the backbone of the highly successful fluoroquinolone class of antibiotics. This highlights the inherent potential of quinoline derivatives as antimicrobial agents.

Spectrum of Activity

Derivatives of quinoline have demonstrated activity against a range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as some fungi.[9]

Compound/Class Organism MIC (µg/mL) Reference
Quinolone Derivative 7 Staphylococcus aureus4.1[5]
Escherichia coli1[5]
Klebsiella pneumoniae1[5]
Candida albicans25[5]
Quinolinequinone QQ2 & QQ3 Staphylococcus aureus2.44[10]
Quinolinequinone QQ6 Enterococcus faecalis4.88[10]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[1][11][12][13]

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Dilutions: Prepare a stock solution of this compound in a suitable solvent. Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate.

  • Inoculum Preparation: From a fresh (18-24 hour) culture, prepare a bacterial suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard.[11] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared bacterial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in the first well that shows no visible growth.

Antioxidant Potential: Counteracting Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases. Some quinoline-4-carboxylic acid derivatives have been investigated for their antioxidant properties.[3]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant activity of compounds.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare various concentrations of this compound in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration. Include a control (DPPH solution with methanol) and a standard antioxidant (e.g., ascorbic acid).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound.

Synthesis of this compound

Several synthetic routes have been developed for the synthesis of quinoline-4-carboxylic acids. The Pfitzinger reaction is a classic and versatile method.[3] A general approach involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base.

A plausible synthetic route starting from 5-methylisatin and pyruvic acid is depicted below.

Pfitzinger_Reaction 5-Methylisatin 5-Methylisatin Intermediate Intermediate 5-Methylisatin->Intermediate + Pyruvic Acid Pyruvic_Acid Pyruvic_Acid Pyruvic_Acid->Intermediate Base_KOH Base_KOH Base_KOH->Intermediate Catalyzes Target_Compound 2-Hydroxy-6-methylquinoline- 4-carboxylic acid Intermediate->Target_Compound Cyclization & Dehydration

Caption: A plausible synthetic scheme for this compound via the Pfitzinger reaction.

A detailed synthetic procedure for a related compound, 4-methyl-2-(1H)-quinolinone (a tautomer of 2-hydroxy-4-methylquinoline), involves the reaction of 4-methylquinoline with ethyl chloroacetate under microwave irradiation.[14] Further oxidation would be required to introduce the carboxylic acid group at the 4-position. Another patented process describes the oxidation of 2-hydroxy-4-halomethyl-quinolines to the corresponding carboxylic acids.[15]

Conclusion and Future Directions

This compound and its derivatives represent a promising scaffold for the development of novel therapeutic agents with a wide range of potential applications. The evidence from related compounds suggests that this chemical entity is likely to possess significant anticancer, anti-inflammatory, antimicrobial, and antioxidant activities. The functional groups present on the molecule offer ample opportunities for medicinal chemists to optimize its potency, selectivity, and pharmacokinetic properties.

Future research should focus on the synthesis and biological evaluation of this compound itself to obtain specific quantitative data. Further derivatization and structure-activity relationship (SAR) studies will be crucial in identifying lead compounds with enhanced therapeutic potential. Mechanistic studies will also be essential to fully elucidate the molecular targets and signaling pathways involved in the observed biological effects. The information provided in this technical guide serves as a solid foundation for initiating and advancing such drug discovery programs.

References

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers in Chemistry. [Link]

  • In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. (2015). BioMed Research International. [Link]

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  • Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. [Link]

  • Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory Cells, and Expression of Cyclooxygenase. (2023). World's Veterinary Journal. [Link]

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An In-Depth Technical Guide to the Potential Mechanisms of Action of 2-Hydroxy-6-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse and potent biological activities. This technical guide delves into the hypothesized mechanisms of action of a specific analogue, 2-Hydroxy-6-methylquinoline-4-carboxylic acid. While direct experimental evidence for this particular molecule is not yet prevalent in the public domain, this document synthesizes the known biological activities and molecular targets of structurally related quinoline-4-carboxylic acid derivatives. By examining these analogues, we can construct a scientifically-grounded framework of potential mechanisms, thereby providing a valuable roadmap for future research and drug development efforts centered on this compound. This guide will explore potential roles in oncology, infectious diseases, and inflammatory conditions, detailing the underlying signaling pathways and offering robust experimental protocols to validate these hypotheses.

Introduction: The Quinoline-4-Carboxylic Acid Privileged Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a "privileged scaffold" in drug discovery. This structural motif is present in a wide array of natural products and synthetic molecules, demonstrating a remarkable capacity to interact with a variety of biological targets.[1] The addition of a carboxylic acid group at the 4-position further enhances the drug-like properties of this scaffold, providing a key interaction point for molecular targets and improving pharmacokinetic profiles.

Derivatives of quinoline-4-carboxylic acid have been successfully developed into therapeutic agents with a broad spectrum of activities, including antibacterial, anticancer, antimalarial, anti-inflammatory, and antiviral properties.[2][3] The versatility of the quinoline core allows for extensive functionalization, enabling the fine-tuning of pharmacological activity and specificity.[2] This guide focuses on the potential mechanisms of action of this compound, a specific analogue whose biological activities are yet to be fully elucidated. Based on the established pharmacology of related compounds, we will explore its potential as an enzyme inhibitor, a modulator of signaling pathways, and an antimicrobial agent.

Potential Mechanisms of Action in Oncology

The quinoline-4-carboxylic acid scaffold is a recurring theme in the development of novel anticancer agents.[2] Several derivatives have demonstrated potent antitumor activity through diverse mechanisms.

Inhibition of Epigenetic Modulators: HDAC and Sirtuins

Epigenetic modifications play a crucial role in cancer development and progression. Histone deacetylases (HDACs) and sirtuins (SIRTs) are key enzymes that regulate gene expression through the deacetylation of histones and other proteins. Their dysregulation is a hallmark of many cancers, making them attractive therapeutic targets.

Certain quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of HDACs and sirtuins.[2] For instance, some analogues have shown the ability to induce cell cycle arrest and apoptosis in cancer cell lines through HDAC inhibition. Furthermore, a derivative of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid, known as molecule P6, has been identified as a selective inhibitor of SIRT3 with an IC50 value of 7.2 µM.[4][5] This inhibition leads to cell cycle arrest at the G0/G1 phase and promotes cell differentiation in leukemic cell lines.[4][5]

Hypothesized Mechanism for this compound:

Given the structural similarities, it is plausible that this compound could also function as an inhibitor of HDACs or sirtuins. The 2-hydroxy and 4-carboxylic acid moieties could potentially chelate the zinc ion in the active site of zinc-dependent HDACs, a common mechanism for HDAC inhibitors. The 6-methyl group might influence selectivity and potency by interacting with specific residues in the enzyme's binding pocket.

HDAC_SIRT_Inhibition cluster_0 This compound cluster_1 Epigenetic Enzymes cluster_2 Downstream Effects Molecule 2-Hydroxy-6-methylquinoline- 4-carboxylic acid HDAC HDAC Molecule->HDAC Inhibition SIRT3 SIRT3 Molecule->SIRT3 Inhibition Histone_Acetylation ↑ Histone Acetylation HDAC->Histone_Acetylation Prevents deacetylation SIRT3->Histone_Acetylation Prevents deacetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1 or G2/M) Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Figure 1: Hypothesized inhibition of HDAC and SIRT3 by this compound.

Disruption of Nucleotide Biosynthesis: DHODH Inhibition

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway.[6] Cancer cells, with their high proliferation rates, are heavily reliant on this pathway for the synthesis of DNA and RNA precursors. Inhibition of DHODH leads to pyrimidine depletion, S-phase cell cycle arrest, and ultimately, cell death.[6] Several quinoline-4-carboxylic acid derivatives have been developed as potent DHODH inhibitors.[6]

Hypothesized Mechanism for this compound:

The structural features of this compound are consistent with those of known DHODH inhibitors. The quinoline core can occupy the hydrophobic pocket of the enzyme's active site, while the carboxylic acid can form crucial interactions with key amino acid residues.

DHODH_Inhibition Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate Pyrimidine_Synthesis De Novo Pyrimidine Biosynthesis Orotate->Pyrimidine_Synthesis DHODH->Orotate Molecule 2-Hydroxy-6-methylquinoline- 4-carboxylic acid Molecule->DHODH Inhibition DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis Cell_Proliferation Cancer Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation

Figure 2: Potential inhibition of DHODH and the de novo pyrimidine synthesis pathway.

Potential Antimicrobial Mechanisms

Quinolone antibiotics, a class of drugs structurally related to quinoline-4-carboxylic acids, are renowned for their potent antibacterial activity. Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[7]

Hypothesized Mechanism for this compound:

It is conceivable that this compound could exhibit antibacterial activity through a similar mechanism. The planar quinoline ring system can intercalate into the DNA, while the carboxylic acid and hydroxyl groups can interact with the enzyme-DNA complex, stabilizing the cleavage complex and leading to bacterial cell death. Additionally, some quinoline derivatives have been shown to inhibit bacterial efflux pumps, which are responsible for multidrug resistance.[8]

Table 1: Potential Antimicrobial Targets and Effects

Target EnzymeBacterial TypeConsequence of Inhibition
DNA GyrasePrimarily Gram-negativeInhibition of DNA replication and repair
Topoisomerase IVPrimarily Gram-positiveDisruption of daughter chromosome segregation
Efflux PumpsGram-positive & Gram-negativeIncreased intracellular drug concentration

Potential Anti-inflammatory and Antioxidant Activity

Chronic inflammation is a key driver of many diseases, including cancer and autoimmune disorders. Some quinoline-4-carboxylic acid derivatives have demonstrated anti-inflammatory properties.[9] Additionally, the quinoline scaffold is known to possess antioxidant capabilities, which can mitigate cellular damage caused by reactive oxygen species (ROS).[10]

Hypothesized Mechanism for this compound:

The anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory enzymes or the modulation of inflammatory signaling pathways, such as the STAT3 pathway.[11] The antioxidant activity of this compound may stem from its ability to scavenge free radicals, a property that can be influenced by the hydroxyl and methyl substituents on the quinoline ring.[10]

Experimental Protocols for Mechanistic Validation

To investigate the hypothesized mechanisms of action of this compound, a series of well-defined experimental protocols are essential.

Enzyme Inhibition Assays
  • HDAC/Sirtuin Inhibition Assay:

    • Utilize a commercially available fluorometric HDAC or SIRT3 activity assay kit.

    • Incubate recombinant human HDAC or SIRT3 enzyme with a fluorogenic acetylated peptide substrate in the presence of varying concentrations of this compound.

    • After a defined incubation period, add the developer solution to stop the reaction and generate a fluorescent signal.

    • Measure the fluorescence intensity using a microplate reader.

    • Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

  • DHODH Inhibition Assay:

    • Employ a spectrophotometric assay that measures the reduction of a dye coupled to the oxidation of dihydroorotate to orotate by DHODH.

    • Incubate purified human DHODH with its substrates (dihydroorotate and a suitable electron acceptor) in the presence of a range of concentrations of the test compound.

    • Monitor the change in absorbance over time at the appropriate wavelength.

    • Determine the IC50 value from the dose-response curve.

Cellular Assays
  • Cell Viability and Proliferation Assay (MTT or SRB):

    • Seed cancer cell lines (e.g., MCF-7, HCT116) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for 48-72 hours.

    • Add MTT reagent or fix the cells for SRB staining.

    • Measure the absorbance to determine cell viability.

    • Calculate the GI50 (concentration for 50% growth inhibition).

  • Cell Cycle Analysis by Flow Cytometry:

    • Treat cancer cells with the test compound at its GI50 concentration for 24-48 hours.

    • Harvest the cells, fix them in ethanol, and stain with a DNA-intercalating dye (e.g., propidium iodide).

    • Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

  • Apoptosis Assay (Annexin V/PI Staining):

    • Treat cells with the compound as described for cell cycle analysis.

    • Stain the cells with Annexin V-FITC and propidium iodide.

    • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Antimicrobial Susceptibility Testing
  • Broth Microdilution Assay:

    • Prepare a two-fold serial dilution of this compound in a 96-well plate containing bacterial growth medium.

    • Inoculate each well with a standardized suspension of the test bacterium (e.g., E. coli, S. aureus).

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental_Workflow Hypothesis Hypothesized Mechanism of Action Enzyme_Assays Enzyme Inhibition Assays (HDAC, SIRT3, DHODH) Hypothesis->Enzyme_Assays Cellular_Assays Cellular Assays (Viability, Cell Cycle, Apoptosis) Hypothesis->Cellular_Assays Antimicrobial_Assays Antimicrobial Susceptibility Testing (MIC) Hypothesis->Antimicrobial_Assays Data_Analysis Data Analysis and IC50/GI50/MIC Determination Enzyme_Assays->Data_Analysis Cellular_Assays->Data_Analysis Antimicrobial_Assays->Data_Analysis Conclusion Validation of Mechanism Data_Analysis->Conclusion

Figure 3: A generalized experimental workflow for validating the hypothesized mechanisms of action.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be definitively established, the wealth of data on related quinoline-4-carboxylic acid derivatives provides a strong foundation for targeted investigation. The potential for this molecule to act as an inhibitor of key enzymes in cancer and infectious diseases, such as HDACs, sirtuins, DHODH, and bacterial topoisomerases, warrants further exploration. The experimental protocols outlined in this guide offer a clear path forward for researchers to elucidate its biological activities and therapeutic potential. Future studies should focus on a systematic evaluation of these hypothesized mechanisms, followed by structure-activity relationship (SAR) studies to optimize the potency and selectivity of this promising scaffold. The insights gained from such research will be invaluable for the development of novel therapeutics for a range of human diseases.

References

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An In-Depth Technical Guide to the Synthesis of Novel 2-Hydroxy-6-methylquinoline-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways leading to 2-hydroxy-6-methylquinoline-4-carboxylic acid and its derivatives. Quinoline scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous therapeutic agents. This document delves into the strategic considerations for synthesis, detailed experimental protocols, and robust characterization methods.

The Significance of the Quinoline Core

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Specifically, the this compound framework is a key building block for accessing novel compounds with potential therapeutic applications. The tautomeric equilibrium between the 2-hydroxyquinoline and the 2-quinolone form adds another layer of complexity and opportunity for medicinal chemists to explore.

Strategic Approaches to Synthesis

Several named reactions provide reliable routes to the quinoline core. The choice of a specific synthetic strategy often depends on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. For the synthesis of this compound, the Doebner and Pfitzinger reactions are particularly relevant.

The Doebner Reaction: A Three-Component Condensation

The Doebner reaction is a versatile method for preparing quinoline-4-carboxylic acids.[1][2] It involves the condensation of an aniline, an aldehyde, and pyruvic acid.[3] For our target molecule, this would involve the reaction of p-toluidine, an appropriate aldehyde, and pyruvic acid.

A key advantage of the Doebner reaction is its convergent nature, allowing for the rapid assembly of the quinoline core from simple starting materials. However, yields can sometimes be moderate due to the formation of byproducts.[1][4]

Doebner_Reaction p_toluidine p-Toluidine intermediate Intermediate p_toluidine->intermediate aldehyde Aldehyde (R-CHO) aldehyde->intermediate pyruvic_acid Pyruvic Acid pyruvic_acid->intermediate product 2-R-6-methylquinoline-4-carboxylic acid intermediate->product Cyclization & Oxidation

Caption: General workflow of the Doebner reaction.

The Pfitzinger Reaction: From Isatin to Quinolines

The Pfitzinger reaction provides an alternative and often high-yielding route to quinoline-4-carboxylic acids.[5][6] This reaction utilizes an isatin (or a substituted isatin) and a carbonyl compound containing an α-methylene group in the presence of a strong base.[7] To synthesize our target molecule, one would start with 5-methylisatin and a suitable carbonyl compound.

The Pfitzinger reaction is known for its reliability and the ability to introduce a variety of substituents at the 2- and 3-positions of the quinoline ring.[6]

Pfitzinger_Reaction methylisatin 5-Methylisatin intermediate Isatic Acid Derivative methylisatin->intermediate Ring Opening carbonyl Carbonyl Compound (R-CO-CH₂-R') carbonyl->intermediate base Base (e.g., KOH) base->intermediate product 2-R-3-R'-6-methylquinoline- 4-carboxylic acid intermediate->product Condensation & Cyclization

Caption: General workflow of the Pfitzinger reaction.

Detailed Experimental Protocol: Synthesis of this compound via a Modified Pfitzinger Approach

This protocol is an adaptation of established Pfitzinger reaction procedures, optimized for the synthesis of the target molecule.

Reagents and Materials
Reagent/MaterialGradeSupplier
5-Methylisatin≥98%Sigma-Aldrich
Pyruvic acid≥98%Sigma-Aldrich
Potassium hydroxide (KOH)ACS reagent, ≥85%Fisher Scientific
Ethanol200 proof, absoluteDecon Labs
Hydrochloric acid (HCl)37%VWR
Deionized water-In-house
Round-bottom flask (250 mL)--
Reflux condenser--
Magnetic stirrer with hotplate--
Büchner funnel and filter flask--
pH paper--
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g (62.1 mmol) of 5-methylisatin in 100 mL of ethanol.

  • Base Addition: To the stirred solution, add a solution of 10.5 g (187 mmol) of potassium hydroxide in 20 mL of deionized water. The solution will turn deep purple.

  • Addition of Pyruvic Acid: Slowly add 6.5 g (73.8 mmol) of pyruvic acid to the reaction mixture. The color of the solution will change, and a precipitate may start to form.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 9:1 Dichloromethane:Methanol).

  • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with 50 mL of cold ethanol, followed by 50 mL of deionized water.

  • Acidification: Suspend the crude product in 150 mL of deionized water and acidify to a pH of approximately 2-3 with concentrated hydrochloric acid. This will protonate the carboxylate to form the free carboxylic acid.

  • Final Filtration and Drying: Collect the precipitated this compound by vacuum filtration. Wash the solid with copious amounts of deionized water until the washings are neutral. Dry the product in a vacuum oven at 80 °C overnight.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

Spectroscopic Data
TechniqueExpected Observations
¹H NMR (DMSO-d₆, 400 MHz)δ (ppm): ~13.5 (br s, 1H, COOH), ~11.8 (br s, 1H, NH), ~7.8-8.0 (m, 2H, Ar-H), ~7.4-7.6 (m, 2H, Ar-H), ~2.4 (s, 3H, CH₃)[8][9]
¹³C NMR (DMSO-d₆, 100 MHz)δ (ppm): ~170 (C=O, carboxylic acid), ~165 (C=O, quinolone), ~140-145 (Ar-C), ~130-135 (Ar-C), ~120-125 (Ar-CH), ~115-120 (Ar-CH), ~105-110 (Ar-C), ~21 (CH₃)[10]
FTIR (KBr pellet, cm⁻¹)ν: 3400-2500 (br, O-H and N-H stretch), ~1720 (C=O stretch, carboxylic acid), ~1660 (C=O stretch, quinolone), ~1600, 1550, 1480 (C=C and C=N stretch)[11][12][13]
Physical Properties
  • Appearance: Off-white to pale yellow solid.

  • Melting Point: Expected to be >300 °C.

  • Solubility: Sparingly soluble in water and common organic solvents; soluble in DMSO and DMF.

Conclusion

This guide has outlined the strategic synthesis and detailed characterization of this compound. The presented protocol, based on the Pfitzinger reaction, offers a reliable and efficient method for obtaining this valuable building block. By understanding the underlying principles of the synthetic routes and employing rigorous characterization techniques, researchers can confidently produce and utilize these important quinoline derivatives in their drug discovery and development endeavors.

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  • ResearchGate. (n.d.). Structure of 2-oxo-1, 2-dihydroquinoline-4-carboxylic acid derivatives. Available at: [Link]

  • YouTube. (2019). Conrad-limpach-knorr synthesis of Quinolone. Available at: [Link]

  • Sciencemadness Discussion Board. (2024). The Pfitzinger Reaction. Available at: [Link]

  • ResearchGate. (n.d.). 1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. Available at: [Link]

  • NIH National Library of Medicine. (n.d.). QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. Available at: [Link]

  • Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction | PDF. Available at: [Link]

  • CNR-IRIS. (n.d.). 6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders. Available at: [Link]

  • KnE Publishing. (2021). Research Article: - Chemical Composition of Methanolic Extracts of Scutellaria orientalis L.: Digitoxin and Neocurdione Detection by Gas Chromatography/Mass Spectrometry. Available at: [Link]

Sources

Computational Characterization of 2-Hydroxy-6-methylquinoline-4-carboxylic Acid: A Quantum Chemical Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

2-Hydroxy-6-methylquinoline-4-carboxylic acid represents a complex heterocyclic scaffold integrating three distinct chemical functionalities: a quinoline core, a prototropic lactam-lactim motif at position 2, and a hydrophilic carboxylic acid at position 4. This molecule serves as a critical intermediate in the synthesis of NMDA receptor antagonists and antimalarial agents.[1]

For researchers in drug discovery, the primary challenge with this scaffold is not merely structural elucidation but predicting its behavior in biological media.[1] The molecule exhibits lactam-lactim tautomerism , where the equilibrium between the 2-hydroxy (enol) and 2-quinolone (keto) forms dictates its hydrogen-bonding capacity and receptor binding affinity.[2]

This guide provides a rigorous computational protocol to characterize this molecule, moving beyond standard geometry optimizations to address tautomeric equilibria, solvation effects, and spectroscopic signatures.[1]

Computational Methodology (The "How-To")

To ensure scientific integrity and reproducibility, the following protocol utilizes Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). These methods offer the optimal balance between computational cost and accuracy for organic heterocycles.[1]

Level of Theory Selection[1]
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic ground-state geometries. However, for non-covalent interactions (dimerization studies), wB97X-D (dispersion-corrected) is recommended to account for

    
    -
    
    
    
    stacking.[3]
  • Basis Set: 6-311++G(d,p) .[1][3][4] The diffuse functions (++) are non-negotiable for this molecule due to the anionic potential of the carboxylate group and the lone pairs on the nitrogen and oxygen atoms.[1]

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).[1][3] Gas-phase calculations are insufficient for this molecule because the tautomeric equilibrium is heavily solvent-dependent.

Workflow Visualization

The following diagram outlines the logical flow of the computational study, from initial conformational search to final property prediction.

G Start Input Structure (2-Hydroxy-6-methylquinoline-4-COOH) Tautomer Tautomer Generation (Lactam vs. Lactim) Start->Tautomer Conformer Conformational Search (COOH Rotation) Tautomer->Conformer Opt_Gas Geometry Optimization (Gas Phase, B3LYP/6-311++G(d,p)) Conformer->Opt_Gas Freq_Check Frequency Analysis (NIMAG = 0?) Opt_Gas->Freq_Check Freq_Check->Opt_Gas If Imaginary Freq Solvation Solvation Study (IEF-PCM) Water (Bio) & DMSO (Exp) Freq_Check->Solvation If Stable Properties Property Calculation (FMO, MEP, UV-Vis) Solvation->Properties

Caption: Step-by-step computational workflow for characterizing this compound.

Study 1: The Tautomeric Landscape (Lactam vs. Lactim)

The most critical aspect of this molecule is the proton transfer between the ring nitrogen and the oxygen at position 2.[1]

Theoretical Background

In the gas phase, the lactim (2-hydroxy) form is often stabilized by aromaticity.[1] However, in polar solvents (water, methanol), the lactam (2-quinolone) form typically predominates due to the high dipole moment of the C=O bond and better solvation stabilization.

Protocol for Tautomer Determination[1][3]
  • Construct both isomers:

    • Isomer A (Lactim): Proton on the exocyclic oxygen (C2-OH).[1][3] Aromatic quinoline ring.[1][2][3][5][6][7][8][9][10]

    • Isomer B (Lactam): Proton on the ring nitrogen (N1-H).[1][3] C2=O carbonyl group.[1][3]

  • Optimize both structures in gas phase and water (PCM).

  • Calculate Relative Energy (

    
    ): 
    
    
    
    
    [1][3]
    • If

      
      , the Lactam is more stable.[1]
      
    • If

      
      , the Lactim is more stable.[1]
      
Expected Results & Data Presentation

Based on analogous quinoline studies, the Lactam form is expected to be the global minimum in aqueous solution.[1]

Solvent

(kcal/mol)
Dominant SpeciesKey Vibrational Marker
Gas Phase ~ +1.5 to -2.0EquilibriumO-H stretch (~3500 cm⁻¹)
Water (PCM) < -5.0Lactam (2-Quinolone) C=O stretch (~1650 cm⁻¹)
DMSO < -4.0LactamC=O stretch (~1645 cm⁻¹)

Study 2: Electronic Structure & Reactivity[3]

Understanding the electronic distribution is vital for predicting how this molecule interacts with drug targets.[1]

Frontier Molecular Orbitals (FMO)[1][3]
  • HOMO (Highest Occupied Molecular Orbital): Located primarily on the quinoline ring and the 6-methyl group.[1] High energy indicates susceptibility to electrophilic attack.[1][3]

  • LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the carboxylic acid and the pyridyl ring system.[1][3] Low energy indicates susceptibility to nucleophilic attack.[1][3]

  • Band Gap (

    
    ):  A measure of chemical hardness.[1][3] A smaller gap implies higher reactivity (soft molecule).[1][3]
    
Molecular Electrostatic Potential (MEP) Mapping

The MEP map visualizes charge distribution, guiding docking studies.[1][3]

  • Red Regions (Negative Potential): Electrophilic attack sites.[1][3]

    • Target: The Carboxyl oxygen (C=O) and the Lactam oxygen (C=O).[1][3]

  • Blue Regions (Positive Potential): Nucleophilic attack sites.[1][3]

    • Target: The Carboxyl hydrogen (COOH) and the Lactam nitrogen proton (NH).[1][3]

Study 3: Spectroscopic Profiling (IR & UV-Vis)

Validating calculations against experimental data requires accurate frequency prediction.[1][3]

Vibrational Analysis (IR)

Frequency calculations must be scaled to account for anharmonicity.[1][3] For B3LYP/6-311++G(d,p), a scaling factor of 0.967 is standard.

  • Lactam Marker: Look for a strong C=O stretching vibration around 1640–1680 cm⁻¹ .[1][3]

  • Carboxylic Acid Marker: A broad O-H stretch (3000–3500 cm⁻¹) and a C=O stretch around 1700–1730 cm⁻¹ .[1][3]

  • Differentiation: The lactam C=O is conjugated with the ring and appears at a lower frequency than the carboxylic acid C=O.[1]

UV-Vis Absorption (TD-DFT)

Perform TD-DFT calculations (nstates=6) in methanol to simulate experimental UV spectra.

  • Transitions: The spectrum is dominated by

    
     transitions of the quinoline core.[1]
    
  • Bathochromic Shift: The 6-methyl group is electron-donating, likely causing a slight red shift compared to the unsubstituted parent compound.

Execution: Sample Input Files

To ensure reproducibility, use the following input structures for the Gaussian software suite.

Geometry Optimization (Lactam Form)

[3]

Diagram: Tautomerization Pathway

This diagram illustrates the proton transfer mechanism that must be modeled to find the transition state (TS).[1][3]

Tautomerism Lactim Lactim Form (2-OH, Aromatic) TS Transition State (Proton Transfer) Lactim->TS + Activation Energy Lactam Lactam Form (2-Oxo, Stable) TS->Lactam - Stabilization Energy

Caption: Energy pathway for the Lactim-Lactam tautomerization.

References

  • BenchChem. (2025).[1][2][3] 2-Hydroxyquinoline chemical structure and tautomerism. Retrieved from [3]

  • Bédé, A., et al. (2012).[1][3] Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. Computational Chemistry. Retrieved from [3]

  • Al-Qawasmeh, R. A., et al. (2012).[1][3][5] 2-(4-Methylphenyl)quinoline-4-carboxylic acid.[5][8] Acta Crystallographica Section E. Retrieved from [3]

  • Srivastava, A., et al. (2013).[1][3] A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect. Chemical Science Transactions. Retrieved from

  • Frisch, M. J., et al. (2016).[1][3] Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.[1] (Standard Reference for Software).[1][3]

Sources

Methodological & Application

Synthesis of 2-Hydroxy-6-methylquinoline-4-carboxylic Acid via the Pfitzinger Reaction: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the synthesis of 2-Hydroxy-6-methylquinoline-4-carboxylic acid, a valuable heterocyclic compound, utilizing a modified Pfitzinger reaction. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, providing in-depth procedural details, mechanistic insights, and practical guidance for successful synthesis and characterization.

Introduction: The Pfitzinger Reaction and its Significance

The Pfitzinger reaction is a powerful tool in organic chemistry for the synthesis of quinoline-4-carboxylic acids. This reaction, first described by Wilhelm Pfitzinger in 1886, involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1] The resulting quinoline core is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.

For the synthesis of 2-hydroxyquinoline-4-carboxylic acid derivatives, a variation known as the Halberkann variant is employed. This modification utilizes N-acyl isatins as the starting material, which upon reaction with a base, leads to the formation of the 2-hydroxy substituted quinoline ring system.[1] This guide will focus on the application of the Halberkann variant for the preparation of this compound, a molecule of interest for further chemical exploration and as a potential building block in drug discovery.

Reaction Mechanism and Strategy

The synthesis of this compound proceeds through a two-step sequence, beginning with the N-acetylation of 5-methylisatin, followed by the Halberkann modification of the Pfitzinger reaction.

Step 1: N-Acetylation of 5-Methylisatin

The initial step involves the protection of the nitrogen atom of 5-methylisatin via acetylation with acetic anhydride. This serves to activate the isatin for the subsequent ring-opening and cyclization cascade.

Step 2: Halberkann Reaction

The N-acetyl-5-methylisatin then undergoes the Halberkann reaction. The reaction is initiated by the hydrolysis of the amide bond in the N-acetylisatin by a strong base, such as potassium hydroxide, to form a keto-acid intermediate. This intermediate is not typically isolated.[1] Subsequently, the keto-acid condenses with pyruvic acid. The resulting imine tautomerizes to an enamine, which then undergoes intramolecular cyclization and dehydration to yield the final product, this compound.

The overall transformation can be visualized as follows:

Pfitzinger_Halberkann_Reaction cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Halberkann Reaction 5-Methylisatin 5-Methylisatin N-Acetyl-5-methylisatin N-Acetyl-5-methylisatin 5-Methylisatin->N-Acetyl-5-methylisatin Reflux Acetic_Anhydride Acetic_Anhydride Acetic_Anhydride->N-Acetyl-5-methylisatin Product This compound N-Acetyl-5-methylisatin->Product 1. Base Hydrolysis 2. Condensation 3. Cyclization 4. Dehydration Pyruvic_Acid Pyruvic_Acid Pyruvic_Acid->Product KOH KOH KOH->Product

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound.

Materials and Reagents
ReagentFormulaM.W.CAS No.Notes
5-MethylisatinC₉H₇NO₂161.16608-05-9Starting material
Acetic AnhydrideC₄H₆O₃102.09108-24-7Acetylating agent
Pyruvic AcidC₃H₄O₃88.06127-17-3Carbonyl source
Potassium HydroxideKOH56.111310-58-3Base catalyst
EthanolC₂H₅OH46.0764-17-5Solvent
Hydrochloric AcidHCl36.467647-01-0For acidification
Diethyl EtherC₄H₁₀O74.1260-29-7For washing
Distilled WaterH₂O18.027732-18-5Solvent/Washing

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, is mandatory. Acetic anhydride is corrosive and a lachrymator. Pyruvic acid and potassium hydroxide are corrosive. Hydrochloric acid is corrosive and toxic. Handle all chemicals with appropriate care.

Step 1: Synthesis of N-Acetyl-5-methylisatin
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-methylisatin (10.0 g, 62.0 mmol).

  • Add acetic anhydride (30 mL, 318 mmol) to the flask.

  • Heat the mixture to reflux with stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into ice-cold water (200 mL) with vigorous stirring to precipitate the product and hydrolyze the excess acetic anhydride.

  • Filter the resulting solid using a Büchner funnel and wash thoroughly with cold water until the filtrate is neutral.

  • Wash the solid with a small amount of cold diethyl ether to remove any residual impurities.

  • Dry the N-acetyl-5-methylisatin product in a vacuum oven at 50-60 °C. A typical yield is in the range of 85-95%.

Step 2: Synthesis of this compound
  • In a round-bottom flask, dissolve potassium hydroxide (10.4 g, 185 mmol) in ethanol (100 mL).

  • To this basic solution, add N-acetyl-5-methylisatin (10.0 g, 49.2 mmol) in portions with stirring.

  • Add pyruvic acid (4.33 g, 49.2 mmol) dropwise to the reaction mixture.

  • Heat the mixture to reflux with continuous stirring for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in water (150 mL).

  • Wash the aqueous solution with diethyl ether (2 x 50 mL) to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid with stirring.

  • A precipitate of this compound will form.

  • Filter the solid product, wash with cold water, and dry under vacuum.

Experimental_Workflow cluster_acetylation N-Acetylation cluster_pfitzinger Halberkann-Pfitzinger Reaction A1 Mix 5-Methylisatin and Acetic Anhydride A2 Reflux for 2-3 hours A1->A2 A3 Cool and Precipitate in Ice Water A2->A3 A4 Filter and Wash with Water and Ether A3->A4 A5 Dry N-Acetyl-5-methylisatin A4->A5 P2 Add N-Acetyl-5-methylisatin and Pyruvic Acid A5->P2 P1 Dissolve KOH in Ethanol P1->P2 P3 Reflux for 4-6 hours P2->P3 P4 Remove Ethanol P3->P4 P5 Dissolve in Water and Wash with Ether P4->P5 P6 Acidify with HCl to Precipitate P5->P6 P7 Filter, Wash, and Dry the Final Product P6->P7

Caption: Step-by-step experimental workflow for the synthesis.

Characterization of this compound

The synthesized product should be characterized by standard analytical techniques to confirm its identity and purity.

PropertyExpected Value
Appearance Solid
Molecular Formula C₁₁H₉NO₃
Molecular Weight 203.20 g/mol [2]
Melting Point Data not widely available, requires experimental determination.
Purity Typically >95% after purification

Spectroscopic Data:

  • ¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include aromatic protons on the quinoline ring, a methyl group singlet, and exchangeable protons for the hydroxyl and carboxylic acid groups.

  • ¹³C NMR (DMSO-d₆, 100 MHz): Expected signals would correspond to the carbons of the quinoline core, the methyl group, the carboxylic acid, and the hydroxyl-bearing carbon.

  • FTIR (KBr, cm⁻¹): Characteristic peaks would be expected for O-H stretching (broad, for both hydroxyl and carboxylic acid), C=O stretching (carboxylic acid), C=O stretching (quinolinone tautomer), C=C and C=N stretching (aromatic rings), and C-H stretching.

Troubleshooting

ProblemPossible CauseSolution
Low yield in Step 1 Incomplete reaction.Increase reflux time. Ensure reagents are of good quality.
Loss of product during work-up.Ensure complete precipitation by using sufficiently cold water.
Low yield in Step 2 Incomplete hydrolysis or cyclization.Ensure the concentration of the base is adequate. Increase reflux time.
Product is partially soluble in the acidic aqueous solution.Cool the solution thoroughly in an ice bath before filtration to minimize solubility.
Impure product Incomplete removal of starting materials or by-products.Recrystallize the final product from a suitable solvent such as ethanol or acetic acid.
Presence of colored impurities.Treat the solution with activated charcoal before the final precipitation.

Conclusion

The Halberkann variant of the Pfitzinger reaction provides an effective route for the synthesis of this compound. By following the detailed protocol and considering the troubleshooting guide, researchers can reliably prepare this valuable compound for further applications in medicinal chemistry and materials science. Careful characterization of the final product is crucial to ensure its identity and purity for subsequent studies.

References

  • PrepChem. Synthesis of N-acetylisatin. Available at: [Link].

  • Hossain, M. A., & Islam, M. R. (2001). Synthesis of some 5-spiro-(5'-methylisatin)-4-N-acetyl-2-acetylamino-∆2-1,3,4-thiadiazoline and 5-spiro-(5'-methylisatin)-4-N-acetyl-2-(5-methylisatin-3-hydrazino)- ∆2-1,3, 4-thiadiazolines. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 40(3), 240-243.
  • CN103450107A - Method for preparing N-methyl isatoic anhydride - Google Patents.
  • Madsen, C. S., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4435-4450.
  • Al-Ostath, A., et al. (2023). Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. Pharmaceuticals, 16(7), 998.
  • CN101786980A - Synthesis method of isatin derivatives - Google Patents.
  • Wikipedia. Pfitzinger reaction. Available at: [Link].

  • Shvekhgeimer, M. G.-A. (2004). The Pfitzinger Reaction. (Review). Chemistry of Heterocyclic Compounds, 40(3), 257-294.
  • Shaker, Y. M., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega, 5(7), 3344-3355.
  • Sciencemadness Discussion Board. The Pfitzinger Reaction. Available at: [Link].

  • Journal of Chemical and Pharmaceutical Research. Application of pfitzinger reaction in synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. Available at: [Link].

  • ResearchGate. Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Available at: [Link].

  • ResearchGate. Molecular structure and vibrational assignment of 2-,4-,6-methylquinoline by density functional theory (DFT) and ab initio Hartree-Fock (HF) calculations. Available at: [Link].

  • Rodrigues, F. A., et al. (2021).
  • SpectraBase. 2-Hydroxyquinoline-4-carboxylic acid. Available at: [Link].

  • Zambare, A. S., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(3), 321-333.
  • Organic Chemistry Portal. Isatin synthesis. Available at: [Link].

  • Nizalapur, S., et al. (2016). Design, Synthesis and Evaluation of N-Aryl-Glyoxamide Derivatives as Structurally Novel Bacterial Quorum Sensing Inhibitors. Organic & Biomolecular Chemistry, 14(1), 136-147.
  • Pfitzinger Quinoline Synthesis. In: Name Reactions in Organic Synthesis. Cambridge University Press; 2006:586-588.
  • Novichikhina, N. P., et al. (2023). Synthesis of a novel series of 1,2-dihydroquinoline-8-glyoxylamide derivatives. Chemistry of Heterocyclic Compounds, 59(1-2), 43-49.

Sources

Application Note: High-Purity Recrystallization of 2-Hydroxy-6-methylquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

2-Hydroxy-6-methylquinoline-4-carboxylic acid (HMQCA) is a critical heterocyclic intermediate, often utilized in the synthesis of kynurenic acid analogs for neuroprotective therapeutics (e.g., NMDA receptor antagonists). Its structural rigidity and high melting point (>280°C) present significant purification challenges. Standard organic solvents (ethanol, ethyl acetate) often fail to solubilize the compound sufficiently for effective recrystallization, while high-boiling solvents (DMSO, DMF) can lead to solvent inclusion or difficult drying processes.

This guide details a Two-Stage Purification Protocol designed to achieve pharmaceutical-grade purity (>99.5% HPLC).

  • Stage I (Chemical Purification): Acid-Base Reprecipitation to remove non-acidic organic impurities and mechanical particulates.

  • Stage II (Physical Purification): Thermal Recrystallization using Glacial Acetic Acid to refine the crystal lattice and remove structurally similar by-products (e.g., decarboxylated quinolines).

Physicochemical Context & Solubility Profile[1][2][3][4]

Understanding the molecule's behavior is the prerequisite for a successful protocol. HMQCA exists in a tautomeric equilibrium between the enol (2-hydroxy) and keto (2-quinolone) forms, contributing to its strong intermolecular hydrogen bonding and high lattice energy.

Solubility Matrix
Solvent SystemTemp.SolubilityApplication
Water 25°CInsolubleWash solvent
Aq. NaOH (1M) 25°CSoluble (as Na-salt)Stage I Dissolution
Ethanol 78°CSparingly SolubleNot recommended for 1° purification
Glacial Acetic Acid 118°CHigh Stage II Recrystallization (Optimal)
DMF/DMSO 25°CSolubleAlternative (Risk of solvates)

Why Glacial Acetic Acid? Unlike basic aqueous systems, glacial acetic acid disrupts the intermolecular hydrogen dimer network of the quinolone moiety at high temperatures, allowing for a steep solubility curve necessary for high-yield recovery upon cooling.

Detailed Protocol

Stage I: Acid-Base Reprecipitation (Chemical Cleanup)

Objective: Removal of unreacted starting materials (e.g., p-toluidine) and insoluble mechanical impurities.

  • Dissolution: Suspend crude HMQCA (10 g) in 10% aqueous Sodium Hydroxide (NaOH) (100 mL). Stir at ambient temperature until a clear amber solution is obtained.

    • Note: If the solution remains turbid, unreacted non-acidic starting materials are present.

  • Clarification: Filter the alkaline solution through a Celite 545 pad to remove insoluble particulates. Wash the pad with 10 mL of 1M NaOH.

  • Precipitation: Slowly add the filtrate to a stirred solution of 3M Hydrochloric Acid (HCl) (150 mL) cooled to 0-5°C.

    • Critical Parameter: The final pH must be < 2.0 to ensure full protonation of the carboxylic acid.

  • Isolation: Filter the thick white/off-white precipitate. Wash the cake thoroughly with water (3 x 50 mL) until the filtrate is neutral (pH 7).

  • Drying: Dry the wet cake at 80°C under vacuum (50 mbar) for 4 hours.

    • Yield Expectation: 90-95% recovery.

Stage II: Thermal Recrystallization (Crystal Refinement)

Objective: Removal of co-precipitated isomers and decarboxylated by-products.

  • Solvent Preparation: Heat Glacial Acetic Acid to boiling (118°C) in a round-bottom flask equipped with a reflux condenser.

  • Saturation: Add the dried solid from Stage I to the boiling acid in small portions.

    • Ratio: Approximately 10-15 mL of acetic acid per gram of solid.

    • Observation: The solid should dissolve completely to form a clear, light-yellow solution.

  • Hot Filtration (Optional but Recommended): If any haze persists, perform a rapid hot filtration using a pre-heated glass funnel to prevent premature crystallization.

  • Controlled Cooling: Remove the heat source. Allow the flask to cool to room temperature slowly (over 2-3 hours) with gentle stirring.

    • Mechanism:[1][2][3][4][5] Slow cooling promotes the growth of dense, pure crystals, excluding impurities from the lattice.

  • Final Crystallization: Cool the slurry to 10°C in an ice bath for 1 hour to maximize yield.

  • Filtration & Wash: Filter the crystalline product. Wash the cake with cold Glacial Acetic Acid (1 x volume) followed by cold Water (2 x volume) to remove acid traces.

  • Desolvation: Dry the purified crystals at 100°C under high vacuum (<10 mbar) for 12 hours.

    • Note: Acetic acid can be tenacious; ensure constant weight is achieved.

Process Visualization

Workflow Diagram

The following diagram illustrates the logical flow and critical decision points in the purification process.

PurificationProtocol Start Crude HMQCA (Impure) DissolveBase Dissolve in 10% NaOH (Form Soluble Na-Salt) Start->DissolveBase FilterInsol Filter Insoluble Matter (Remove p-toluidine/mech. debris) DissolveBase->FilterInsol Acidify Acidify with 3M HCl (pH < 2.0) FilterInsol->Acidify Precip1 Precipitate & Dry (Semi-Pure Solid) Acidify->Precip1 Recryst Dissolve in Boiling Glacial Acetic Acid (118°C) Precip1->Recryst Stage II Start Cooling Controlled Cooling (25°C -> 10°C) Recryst->Cooling FinalFilter Filter & Wash (Cold AcOH -> Water) Cooling->FinalFilter Dry Vacuum Dry (100°C, <10 mbar) FinalFilter->Dry End Pure HMQCA (>99.5% HPLC) Dry->End

Caption: Figure 1.[6] Integrated purification workflow combining acid-base chemical cleanup with thermal recrystallization for optimal purity.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, the following analytical checkpoints must be met:

ParameterMethodAcceptance CriteriaFailure Cause
Appearance VisualWhite to off-white needlesYellow/Brown = Oxidation or retained mother liquor
Melting Point DSC / Capillary280°C - 285°C (Sharp)Broad range = Solvent inclusion or isomeric impurities
Purity HPLC (C18, MeOH/Water)> 99.5% AreaShoulder peaks = Decarboxylated by-product
Solvent Residue GC-Headspace< 5000 ppm (Acetic Acid)Inefficient drying

Troubleshooting Note: If the melting point is low (<275°C) despite a white appearance, it is likely due to trapped acetic acid in the crystal lattice. Increase drying temperature to 110°C or mill the solid before re-drying.

References

  • Boosen, K. J. (1972).[5] Process for making 2-hydroxyquinoline-4-carboxylic acids. US Patent 3,691,171.[5] Link

    • Core Reference: Establishes glacial acetic acid as the primary recrystallization solvent for this class of compounds with ~84% yield.
  • National Center for Biotechnology Information (2023) . PubChem Compound Summary for CID 85076, 2-Hydroxyquinoline-4-carboxylic acid. Link

    • Data Source: Provides physicochemical properties and general solubility d
  • Gould, S. J., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Context: Classical synthesis and purification of methyl-substituted quinoline carboxylic acids via the Konrad-Limpach method.
  • Sigma-Aldrich. (n.d.).[7] 2-Hydroxyquinoline-4-carboxylic acid Product Specification. Link

    • Standard: Defines the commercial melting point standard (>300°C for parent, adjusted for deriv

Sources

scale-up synthesis of 2-Hydroxy-6-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis of 2-Hydroxy-6-methylquinoline-4-carboxylic acid

Executive Summary

This application note details a robust, scalable protocol for the synthesis of This compound (CAS: 33274-47-4), a critical scaffold in the development of Neurokinin-3 (NK3) receptor antagonists (e.g., Talnetant, Osanetant) and other quinoline-based therapeutics.

While various routes exist, this guide prioritizes the Modified Pfitzinger Reaction utilizing 5-methylisatin and malonic acid. This pathway is selected for scale-up due to its superior atom economy, avoidance of hazardous high-temperature cyclizations (e.g., Dowtherm A at 250°C), and the ability to produce high-purity material (>98% HPLC) through simple acid-base workup, negating the need for chromatographic purification.

Retrosynthetic Analysis & Strategy

The target molecule features a quinoline core with specific oxidation patterns: a hydroxyl group (tautomeric with a cyclic amide) at C2 and a carboxylic acid at C4.

Strategic Disconnection: The most logical disconnection for scale-up is the C2-C3 and C4-C4a bond formation via the condensation of an endogenous aniline derivative (Isatin) with a C2 synthon (Malonic Acid).

Route Selection Justification:

  • Isatin Route (Selected): 5-Methylisatin + Malonic Acid.

    • Pros: Mild conditions (Reflux acetic acid), high regioselectivity, gaseous byproduct (CO2) drives reaction to completion.

    • Cons: Cost of 5-methylisatin (mitigated by bulk sourcing or in-house synthesis from p-toluidine).

  • Aniline Route (Discarded): p-Toluidine + Diethyl Oxalacetate.

    • Pros: Cheap starting materials.

    • Cons: Requires Konrad-Limpach cyclization at 250°C; difficult isomer separation (2-OH vs 4-OH); lower yields on kilogram scale.

Reaction Mechanism & Pathway

The reaction proceeds through an aldol-type condensation of malonic acid at the C3 carbonyl of the isatin, followed by decarboxylation and ring expansion/rearrangement.

ReactionScheme Isatin 5-Methylisatin (C9H7NO2) Inter Intermediate (Aldol Adduct) Isatin->Inter + Malonic Acid HOAc, NaOAc, 110°C Malonic Malonic Acid (C3H4O4) Malonic->Inter Target 2-Hydroxy-6-methyl- quinoline-4-carboxylic acid (Product) Inter->Target Ring Expansion - H2O CO2 CO2 (Gas) Inter->CO2 Decarboxylation

Figure 1: Reaction pathway for the modified Pfitzinger synthesis.

Detailed Experimental Protocol

Scale: 100 g Input (Pilot Scale) Target Yield: ~85-90% Purity: >98% (HPLC)

Materials & Equipment
  • Reactor: 2L Double-jacketed glass reactor with overhead stirrer (Anchor impeller).

  • Condenser: Reflux condenser connected to a gas scrubber (NaOH trap) for CO2 management.

  • Reagents:

    • 5-Methylisatin (100.0 g, 0.621 mol)

    • Malonic Acid (129.2 g, 1.24 mol, 2.0 eq)

    • Sodium Acetate (anhydrous) (51.0 g, 0.621 mol, 1.0 eq)

    • Glacial Acetic Acid (600 mL, 6 vol)

Step-by-Step Procedure

Step 1: Reaction Initiation

  • Charge the reactor with Glacial Acetic Acid (600 mL) .

  • Engage stirring (150 RPM) and add 5-Methylisatin (100 g) . Ensure a homogenous slurry.

  • Add Malonic Acid (129.2 g) and Sodium Acetate (51.0 g) .

    • Note: Sodium acetate acts as a weak base catalyst to facilitate the initial deprotonation/enolization of malonic acid.

Step 2: Thermal Cycle & Reaction 4. Heat the mixture to Reflux (115°C internal temp) over 45 minutes. 5. Critical Observation: As the temperature approaches 80°C, CO2 evolution will begin. Ensure the scrubber vent is open. 6. Maintain reflux for 8–12 hours . The slurry will initially dissolve and then reprecipitate the product (which is less soluble in hot acetic acid than the starting material). 7. IPC (In-Process Control): Take an aliquot, dilute in MeOH. Check HPLC/TLC.

  • Target: <1% residual 5-methylisatin.

Step 3: Workup & Isolation 8. Cool the reaction mass to 20–25°C . 9. Add Water (600 mL) slowly over 30 minutes to maximize precipitation and remove inorganic salts. 10. Stir for 2 hours at 20°C. 11. Filtration: Filter the solids using a Buchner funnel or centrifuge. 12. Wash: Wash the cake with Water (2 x 200 mL) followed by Acetone (1 x 100 mL) to remove residual acetic acid and non-polar impurities.

Step 4: Purification (Self-Validating Step) This step ensures the removal of any unreacted isatin or non-acidic impurities. 13. Transfer the wet cake to a clean reactor. 14. Add 10% aqueous Na2CO3 (1.5 L) . Stir until the solid dissolves (formation of soluble carboxylate salt).

  • Checkpoint: Any undissolved solids at this stage are impurities (e.g., unreacted isatin). Filter them off.
  • Acidify the clear filtrate with 6N HCl to pH 1–2. The product will precipitate as a white/off-white solid.
  • Filter, wash with water until filtrate is neutral.
  • Dry in a vacuum oven at 60°C for 12 hours.

Scale-Up Engineering & Safety

Process Flow Diagram

ProcessFlow Start Raw Materials (Isatin, Malonic, HOAc) Reactor Reactor (R-101) Reflux @ 115°C CO2 Venting Start->Reactor Scrubber Caustic Scrubber (CO2 Neutralization) Reactor->Scrubber Off-gas Quench Quench/Crystallization Add Water Reactor->Quench Filter1 Filtration (F-101) Isolate Crude Quench->Filter1 Purification Acid/Base Purification 1. Dissolve (Na2CO3) 2. Filter Insolubles 3. Precipitate (HCl) Filter1->Purification Dryer Vacuum Dryer 60°C, <50 mbar Purification->Dryer Product Final API Intermediate Dryer->Product

Figure 2: Process flow for the pilot-scale synthesis.

Critical Parameters (CPP)
ParameterSetpointRangeImpact
Reflux Temp 115°C110–118°CLow temp leads to incomplete conversion; High temp degrades malonic acid.
CO2 Venting OpenN/APressure buildup risk. Ensure vent lines are wide diameter (>1 inch for pilot).
Quench Rate 20 mL/min15–25 mL/minFast addition causes occlusion of impurities in the crystal lattice.
pH (Precipitation) 1.51.0–2.0pH > 3 results in yield loss (partial salt formation).

Analytical Characterization

1H NMR (DMSO-d6, 400 MHz):

  • δ 13.5 (br s, 1H, COOH), 12.1 (br s, 1H, NH), 7.9 (s, 1H, H-5), 7.4 (d, 1H, H-7), 7.2 (d, 1H, H-8), 6.6 (s, 1H, H-3), 2.4 (s, 3H, CH3).

  • Note: The signal at δ 6.6 is characteristic of the H-3 proton in the 2-hydroxyquinoline system.

HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile. Gradient 5% B to 95% B over 20 min.

  • Detection: UV @ 254 nm.

References

  • Process Development for NK3 Antagonists

    • Reference: Giardina, G. A., et al. (1997). "Discovery of the Non-Peptide Tachykinin NK3 Receptor Antagonist SB 223412 (Talnetant)." Journal of Medicinal Chemistry, 40(12), 1794-1807.
    • Relevance: Establishes the utility of the 2-hydroxy-4-quinolinecarboxylic acid scaffold.
  • Pfitzinger Reaction Modification

    • Reference: "Process for making 2-hydroxyquinoline-4-carboxylic acids."[1] US Patent 3,691,171.[1]

    • Relevance: Describes the specific reaction of isatin derivatives with acetic anhydride/malonic acid equivalents for scale-up.
  • General Quinoline Synthesis Review

    • Reference: Manske, R. H. (1942). "The Chemistry of Quinolines." Chemical Reviews, 30(1), 113–144.
    • Relevance: Foundational text on the mechanism of is
  • Green Chemistry in Quinoline Synthesis

    • Reference: "Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline."[2] National Institutes of Health (PMC).

    • Relevance: Provides context on modern catalytic improvements, though the classical route remains superior for the carboxylic acid deriv

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Thermal Degradation in 4-Hydroxyquinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Role: Senior Application Scientist Topic: Thermal Stabilization & Process Optimization for 4-Hydroxyquinolines

Executive Summary

The synthesis of 4-hydroxyquinolines (4-HQs), particularly via the Conrad-Llimpach or Gould-Jacobs cyclization, is notoriously sensitive to thermal history. The defining challenge is the "thermal paradox": high temperatures (


) are thermodynamically required to cross the activation barrier for cyclization, yet these same temperatures accelerate oxidative polymerization and tar formation.

This guide moves beyond standard textbook procedures to address the process engineering of the reaction. We focus on minimizing the Time-at-Temperature (TaT) metric and controlling the kinetic-vs-thermodynamic reaction landscape.

Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: My reaction mixture turns into a black, viscous tar before the product precipitates. How do I prevent this?

Diagnosis: Oxidative polymerization of the


-aminoacrylate intermediate.
Root Cause:  At 

, the intermediate is highly electron-rich and susceptible to radical polymerization initiated by trace oxygen. Corrective Action:
  • Degassing is Non-Negotiable: Sparge the high-boiling solvent (e.g., Dowtherm A or diphenyl ether) with Argon for 30 minutes before heating. Nitrogen is often insufficient for sensitive substrates.

  • Dilution Factor: Increase solvent volume. A concentration of 0.1 M to 0.2 M is optimal. Higher concentrations favor intermolecular polymerization over intramolecular cyclization.

  • The "Dropwise" Protocol: Do not mix reagents and heat them together. Heat the solvent to the cyclization temperature (

    
    ) first. Add the pre-formed enamine intermediate dropwise to the hot solvent. This ensures instantaneous cyclization (flash thermolysis) rather than a slow ramp-up where degradation competes with reaction.
    
Q2: I observe low yields (<40%) and significant starting material remaining, even after prolonged heating.

Diagnosis: Failure to shift the tautomeric equilibrium. Root Cause: The reaction relies on the imine tautomer of the intermediate to cyclize.[1] However, the enamine form is often more stable at lower temperatures. Corrective Action:

  • Water Removal: In the initial condensation step (Aniline +

    
    -ketoester), water must be removed to drive enamine formation. Use a Dean-Stark trap with toluene or benzene.
    
  • Temperature Threshold: Ensure your internal temperature actually reaches

    
    . If using mineral oil, verify its boiling point. If the temperature hovers at 
    
    
    
    , the rate of cyclization drops exponentially, allowing thermal decomposition to dominate.
  • Catalysis: Add a Lewis Acid catalyst (e.g.,

    
    -TsOH or BiCl
    
    
    
    ) to lower the activation energy, allowing cyclization at slightly lower temperatures (
    
    
    ), preserving the substrate.
Q3: Scaling up from 1g to 50g caused a massive drop in yield. What changed?

Diagnosis: Heat transfer limitation (The "Hot Spot" Effect). Root Cause: In batch reactors, heating a large volume of Dowtherm A takes time. The outer layer overheats while the core remains cool, leading to a heterogeneous reaction profile. Corrective Action:

  • Switch to Flow Chemistry: (See Protocol C). This is the only reliable way to scale 4-HQ synthesis without degradation.

  • If Batch is Mandatory: Use an overhead mechanical stirrer (not a magnetic bar) to ensure turbulent flow and rapid heat distribution.

Part 2: Decision Logic & Mechanism

The following diagram illustrates the critical decision pathways for selecting the correct synthesis method based on your constraints.

G Start Start: 4-HQ Synthesis Planning Scale What is your target scale? Start->Scale Small Small Scale (< 1g) Scale->Small Large Large Scale (> 10g) Scale->Large Equip Available Equipment? Small->Equip Flow Continuous Flow Reactor Large->Flow Recommended Batch Standard Glassware Large->Batch If Flow unavailable MW Microwave Reactor Equip->MW Yes Equip->Batch No Action_MW PROTOCOL B: Microwave Flash Heating (High Yield, Low Degradation) MW->Action_MW Action_Flow PROTOCOL C: Continuous Flow Thermolysis (Best for Scale & Purity) Flow->Action_Flow Action_Batch PROTOCOL A: Optimized Dropwise Batch (Requires Strict Inert Gas) Batch->Action_Batch

Caption: Decision matrix for selecting the optimal synthesis protocol based on scale and equipment availability.

Part 3: Optimized Experimental Protocols
Protocol A: The "Flash-Dilution" Batch Method (Standard Lab)

Best for: 1g - 10g scale without specialized equipment.

  • Enamine Formation (Step 1):

    • Combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) in Ethanol.

    • Reflux for 2 hours.[2]

    • Cool and filter the solid enamine.[2] Crucial: Dry this intermediate thoroughly under vacuum. Residual ethanol causes bumping in the high-temp step.

  • Cyclization (Step 2):

    • In a 3-neck flask, heat Dowtherm A (10 mL per 1g of reactant) to 255°C .

    • Setup: Mechanical stirrer + Argon inlet (subsurface sparging) + Liebig condenser (to catch ethanol byproduct).

    • Addition: Dissolve/suspend the enamine in a minimal amount of warm Dowtherm A. Add this dropwise to the 255°C solvent over 10 minutes.

    • Reaction: Maintain heat for exactly 15-20 minutes after addition.

    • Workup: Cool rapidly to room temperature. Add Hexane (equal volume) to precipitate the 4-HQ product. Filter and wash with acetone.

Protocol B: Microwave-Assisted Synthesis (Green Method)

Best for: Library generation, <500mg, rapid screening.

  • Reagents: Enamine intermediate (0.5 mmol), 1,2-Dichlorobenzene (2.5 mL).

  • Vial: 10 mL microwave-transparent vial (sealed).

  • Parameters:

    • Temperature: 250°C (High absorption setting).

    • Time: 5 - 10 minutes.

    • Pressure Limit: 250 psi (Safety critical: 1,2-DCB generates pressure).

  • Advantage: The rapid ramp rate (seconds to reach 250°C) bypasses the "warm-up zone" where low-temperature degradation pathways occur.

Protocol C: Continuous Flow Thermolysis (Industrial Standard)

Best for: >10g scale, highest purity, safety.

  • System: Stainless steel coil reactor (e.g., Vapourtec or Uniqsis).

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or Sulfolane.

  • Parameters:

    • Temperature: 300°C (Back pressure regulator required).

    • Residence Time: 2 - 5 minutes.

    • Flow Rate: 0.5 mL/min (depends on reactor volume).

  • Result: The short residence time prevents secondary degradation. The product stream is collected into a cold quench bath (Hexane/Acetone).

Part 4: Data & Performance Metrics

The following table summarizes the typical yield and purity outcomes for each method, highlighting the degradation risk.

Method Scale Reaction Temp Reaction Time Yield (Typical) Degradation Risk Major Issue
Standard Batch (Conrad-Llimpach) 1g - 100g250°C30 - 60 min40 - 60%HighTar formation, slow heat transfer.
Optimized Batch (Protocol A) 1g - 10g255°C15 - 20 min65 - 75%MediumRequires strict inert atmosphere.
Microwave-Assisted (Protocol B) < 1g250°C5 - 10 min80 - 90%LowPressure limits scale-up.
Continuous Flow (Protocol C) > 10g300°C2 - 5 min85 - 95%Very LowSpecialized equipment needed.
Part 5: Mechanistic Pathway & Degradation

Understanding why degradation happens is key to prevention.

G Aniline Aniline + Beta-Ketoester Enamine Enamine Intermediate (Kinetic Product) Aniline->Enamine Condensation (-H2O) Imine Imine Tautomer (Thermodynamic Product) Enamine->Imine Tautomerization (Equilibrium) Tar Polymerization/Tar (Side Reaction) Enamine->Tar Oxidation/Radical (Slow Heating) Cyclization Thermal Cyclization (>250°C) Imine->Cyclization Electrocyclic Ring Closure Imine->Tar Overheating (>300°C) HQ 4-Hydroxyquinoline (Desired Product) Cyclization->HQ -EtOH

Caption: Mechanistic pathway showing the competition between cyclization and degradation.

References
  • Microwave-Assisted Synthesis: "Application Notes and Protocols for Microwave-Assisted Synthesis of 4-Hydroxyquinolone Analogues." BenchChem Technical Support Team, Dec 2025. Link

  • Solvent Optimization: "A Survey of Solvents for the Conrad-Llimpach Synthesis of 4-Hydroxyquinolones." Synth. Commun., 2009, 39(9), 5193-5196.[3] Link

  • Continuous Flow Chemistry: "High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine." Beilstein J. Org. Chem., 2018, 14, 583–592. Link

  • Catalytic Methods: "BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation." RSC Adv., 2023. Link

  • Gould-Jacobs Reaction: "Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives." Asian J. Chem., 2015, 27, 2823-2826.[4] Link

Sources

stability and storage conditions for 2-Hydroxy-6-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Product Identity & Classification

  • IUPAC Name: 6-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid[1][2][3]

  • Common Name: 2-Hydroxy-6-methylquinoline-4-carboxylic acid[1][2][3][4][5]

  • CAS Number: 33274-47-4[1][2][3][5][6]

  • Molecular Formula: C₁₁H₉NO₃[1][6]

  • Molecular Weight: 203.19 g/mol [1]

Part 1: Critical Storage Parameters

As a 2-hydroxyquinoline derivative, this compound exhibits specific stability profiles driven by its tautomeric nature. While the name implies a hydroxy-aromatic structure, in the solid state and neutral solution, it exists predominantly as the 2-quinolone (lactam) tautomer .[3] This structural reality dictates its storage requirements.

Storage Protocol Summary
ParameterRecommended ConditionTechnical Rationale
Temperature -20°C (Preferred) 2-8°C (Acceptable < 3 months)Low temperature retards spontaneous decarboxylation (loss of CO₂) and oxidation of the methyl group.[3]
Light Strictly Dark (Amber Vial) Quinolone rings are photosensitizers.[3] Light exposure drives photo-oxidation and dimerization, turning the white powder yellow/brown.[3]
Atmosphere Inert (Argon/Nitrogen) The electron-rich ring system is susceptible to slow oxidation by atmospheric oxygen over long periods.[3]
Moisture Desiccated Hygroscopic uptake can catalyze hydrolysis or crystal form changes. Store over desiccant.
Decision Logic for Storage

The following logic gate helps determine the appropriate storage strategy based on your experimental timeline.

StorageLogic Start Received Compound (CAS: 33274-47-4) Usage Intended Usage Timeframe? Start->Usage ShortTerm Immediate Use (< 2 Weeks) Usage->ShortTerm Daily Access MidTerm Active Project (1 - 3 Months) Usage->MidTerm Weekly Access LongTerm Archival/Stock (> 3 Months) Usage->LongTerm Rare Access Cond1 Store at 4°C Desiccator Cabinet Protect from Light ShortTerm->Cond1 Cond2 Store at -20°C Sealed Amber Vial Parafilm Wrap MidTerm->Cond2 Cond3 Store at -20°C to -80°C Under Argon/Nitrogen Double Sealed LongTerm->Cond3

Figure 1: Storage decision matrix based on experimental frequency. Proper thermal management prevents thermal decarboxylation.

Part 2: Troubleshooting Solubility (The "Tautomer Trap")

The #1 User Issue: "The compound will not dissolve in water or methanol."

The Science: Users often assume the "2-hydroxy" name implies phenol-like solubility.[3] However, the compound tautomerizes to the 2-quinolone form, which forms a stable, brick-like crystal lattice with strong intermolecular hydrogen bonding (dimers).[3] This makes it poorly soluble in neutral organic solvents and water.

Solubilization Guide
Solvent SystemSolubility RatingProtocol Notes
Water (Neutral) Poor (<0.1 mg/mL)Do not use. The compound will remain a suspension.[3]
1M NaOH (aq) Excellent (>50 mg/mL)The base deprotonates the carboxylic acid (pKₐ ~4.[3]5) and the enolic -OH (pKₐ ~11), forming a soluble dianion.[3]
DMSO Good (~20-50 mg/mL)Best for biological assays.[3] Use anhydrous DMSO.[3]
Methanol/Ethanol Low/Moderate Requires heating (risk of degradation) or addition of base (e.g., TEA).
Validated Solubilization Workflow

Follow this logic to choose the correct solvent for your application.

SolubilityFlow Start Solubilization Goal AppType Application Type? Start->AppType BioAssay Cell Culture / Enzymatic Assay AppType->BioAssay ChemSyn Chemical Synthesis AppType->ChemSyn Analytic LC-MS / HPLC AppType->Analytic DMSO Use 100% DMSO (Stock 10-50mM) Dilute into media BioAssay->DMSO Avoids pH shock BaseAq Use 1.0 eq. NaOH or Na2CO3 in Water ChemSyn->BaseAq Maximizes concentration MobilePhase Dissolve in DMSO first, then dilute with MeOH/Water (50:50) Analytic->MobilePhase Prevents precipitation

Figure 2: Solubilization workflow.[3] Selecting the wrong solvent system is the primary cause of experimental inconsistency.

Part 3: Stability & Degradation Analysis

If you suspect the compound has degraded, look for these specific markers.

Thermal Decarboxylation

Quinoline-4-carboxylic acids are prone to thermal decarboxylation, especially if heated in acidic media or high-boiling solvents.[3]

  • Mechanism: Loss of CO₂ from the C4 position.

  • Detection (LC-MS): Look for a mass shift of [M-44] .[3]

    • Parent Mass (M+H): ~204.2[3]

    • Degradant Mass (M+H): ~160.2 (2-Hydroxy-6-methylquinoline)[3]

  • Prevention: Do not heat above 60°C during solubilization. Avoid reflux in acidic solvents.

Oxidative Discoloration
  • Symptom: Powder turns from Off-White/Beige to Dark Yellow/Brown.[3]

  • Cause: Formation of quinone-like impurities or N-oxides due to light/air exposure.[3]

  • Impact: May interfere with colorimetric assays (e.g., MTT) or fluorescence readings.[3]

Part 4: Frequently Asked Questions (FAQ)

Q: Can I autoclave this compound in solution? A: No. The high temperature (121°C) and pressure will likely induce partial decarboxylation.[3] Filter sterilize (0.22 µm PTFE or Nylon filter) stock solutions instead.[3]

Q: Why does the MSDS say "Irritant"? A: Like many carboxylic acids and quinolines, it is irritating to mucous membranes. The dust is particularly irritating to the respiratory tract. Always handle in a fume hood.[3]

Q: I see two peaks in my HPLC. Is it impure? A: Not necessarily. While the tautomeric equilibrium is fast, in some specific HPLC gradients (especially neutral pH), you might see peak broadening or splitting.[3] However, it is more likely an impurity.

  • Check: Run the HPLC with an acidified mobile phase (0.1% Formic Acid).[3] This forces the protonation state and usually sharpens the peak. If two distinct peaks persist, it is likely a contamination (possibly the decarboxylated product).[3]

References

  • Chemical Identity & Properties

    • Source: National Center for Biotechnology Information (2024).[3] PubChem Compound Summary for CID 12217647 (Related structure reference).

    • Verification:[3]

  • Tautomerism of 2-Hydroxyquinolines

    • Source: BenchChem. (2025).[3] 2-Hydroxyquinoline chemical structure and tautomerism.

    • Context: Explains the lactam (2-quinolone) dominance in solid state.[3]

    • Link:[3]

  • Decarboxylation Mechanisms

    • Source: Canadian Journal of Chemistry.[7] Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids.

    • Context: Establishes the thermal instability of heteroarom
    • Link:[3]

  • Supplier Data (Physical Properties)

    • Source: ChemicalBook/Sigma-Aldrich Listings for CAS 33274-47-4.[3]

    • Context: Melting point and solubility data aggreg
    • Link:[3]

Sources

Validation & Comparative

comparative analysis of 2-Hydroxy-6-methylquinoline-4-carboxylic acid and other DHODH inhibitors

[1]

Executive Summary

Dihydroorotate Dehydrogenase (DHODH) is the rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, essential for rapidly proliferating cells (e.g., T-cells, cancer cells) and viral replication.[1]

  • This compound (HMQCA): A functionalized quinoline scaffold.[1] While possessing the essential carboxylate "anchor" for DHODH binding, it lacks the hydrophobic bulk required for high-affinity inhibition.[1] It serves primarily as a synthetic building block , fragment probe , or fluorescent reference in drug discovery.[1][2]

  • Brequinar & Teriflunomide: High-affinity inhibitors that exploit the same binding pocket but utilize extensive hydrophobic interactions (Brequinar) or distinct electronic features (Teriflunomide) to achieve nanomolar potency.

This guide analyzes why HMQCA represents the "minimum viable pharmacophore" and how chemical evolution leads to potent inhibitors like Brequinar.

Mechanistic Profiling: The DHODH Target

DHODH catalyzes the oxidation of dihydroorotate (DHO) to orotate , transferring electrons to Ubiquinone (CoQ10) via a Flavin Mononucleotide (FMN) cofactor.[1][2]

The Inhibition Mechanism

Inhibitors typically bind to the Ubiquinone-binding tunnel (hydrophobic channel), preventing electron transfer and stalling the enzyme in the reduced state.[1]

  • Binding Anchor: The carboxylic acid group (found in HMQCA and Brequinar) forms a critical salt bridge with Arg136 in the active site.[1][2]

  • Hydrophobic Tunnel: The channel accommodates the lipid tail of Ubiquinone.[1] Potent inhibitors must fill this tunnel with hydrophobic groups (e.g., biphenyl in Brequinar).[2] HMQCA's 2-hydroxy group is too polar and small to block this tunnel effectively.[1]

Visualization: Pyrimidine Biosynthesis & Inhibition Nodes

DHODH_PathwayGlutamineGlutamine + HCO3-CarbamoylCarbamoyl PhosphateGlutamine->CarbamoylCADDHODihydroorotate (DHO)Carbamoyl->DHOCADOrotateOrotateDHO->OrotateDHODHUMPUMP (Nucleotide Synthesis)Orotate->UMPUMPSCADCAD ComplexDHODHDHODH (Mitochondrial)QH2Ubiquinol (Red)DHODH->QH2UMPSUMPSHMQCAHMQCA (Scaffold/Weak Binder)HMQCA->DHODHOccupies Site (Low Affinity)BrequinarBrequinar (Potent Inhibitor)Brequinar->DHODHBlocks Ubiquinone Tunnel (High Affinity)QUbiquinone (Ox)Q->DHODHe- acceptor

Figure 1: The de novo pyrimidine pathway showing the critical DHODH step.[1][2] HMQCA represents a scaffold occupying the site weakly, while Brequinar effectively blocks the catalytic cycle.[1][2]

Comparative Analysis

A. Chemical Structure & Pharmacophore

The transition from HMQCA to Brequinar illustrates the principles of Fragment-Based Drug Design (FBDD) .[1]

FeatureThis compound (HMQCA)Brequinar (Clinical Standard)Teriflunomide (Approved Drug)
Role Synthetic Scaffold / FragmentPotent InhibitorImmunomodulator / Inhibitor
Core Structure QuinolineQuinolineMalononitrilamide (Ring-opened)
Binding Anchor 4-Carboxylic Acid (Salt bridge to Arg136)4-Carboxylic Acid (Salt bridge to Arg136)Enolic Hydroxyl (Mimics Carboxyl)
Tunnel Interaction 2-Hydroxy : Polar, small.[1] Does not fill hydrophobic pocket.[1]2-Biphenyl : Large, hydrophobic.[1] Fills the tunnel perfectly.Trifluoromethyl-phenyl : Hydrophobic interaction.[1]
Electronic Effect 6-Methyl : Weak electron donor.6-Fluoro : Metabolic stability, electronic modulation.Trifluoromethyl : Strong electron withdrawing.[1]
Potency (IC50) > 10 µM (Est. Low affinity)~ 10-20 nM (High affinity)~ 1 µM (Moderate affinity)
Solubility Moderate (Polar -OH group)Low (Highly lipophilic)Moderate
B. Structural Logic: Why HMQCA is "Incomplete"
  • The Anchor (Conserved): Both HMQCA and Brequinar possess the C4-Carboxylate.[1] This is non-negotiable for orienting the molecule in the active site via Arg136.

  • The Tunnel (The Differentiator):

    • HMQCA: The C2-hydroxyl group (tautomerizing to 2-oxo) creates a polar edge that clashes with the hydrophobic environment of the ubiquinone tunnel.[1] It fails to displace the lipid cofactor effectively.[1]

    • Brequinar: The C2-position is substituted with a biphenyl moiety.[1] This "greasy" group slides deep into the tunnel, displacing ubiquinone and locking the enzyme in an inactive conformation.[1][2]

Experimental Protocols

Protocol 1: DHODH Enzymatic Inhibition Assay (Colorimetric)

Objective: Determine the IC50 of HMQCA vs. Brequinar using the DCIP (2,6-dichlorophenolindophenol) reduction method.[1]

Reagents:

  • Recombinant Human DHODH (purified).[1][2]

  • Substrates: Dihydroorotate (DHO), Decylubiquinone (CoQ substrate).[1][2]

  • Chromophore: DCIP (Blue oxidized, Colorless reduced).[1][2]

  • Buffer: 50 mM Tris-HCl pH 8.0, 0.1% Triton X-100, 150 mM KCl.

Workflow:

  • Preparation: Dissolve HMQCA in DMSO (Note: Solubility may be higher than Brequinar). Prepare serial dilutions (100 µM to 0.01 µM).

  • Reaction Mix: In a 96-well plate, combine Buffer, DHODH enzyme (20 nM final), and Inhibitor. Incubate for 10 mins at 25°C.

  • Initiation: Add substrate mix (200 µM DHO, 20 µM Decylubiquinone, 60 µM DCIP).[1][2]

  • Measurement: Monitor absorbance at 600 nm (loss of blue color) kinetically for 20 minutes.

  • Analysis: Calculate initial velocity (

    
    ). Plot % Inhibition vs. Log[Concentration].
    
    • Expected Result: Brequinar will show sharp inhibition (IC50 ~10-50 nM).[1] HMQCA will likely show little to no inhibition below 10 µM.[1]

Protocol 2: Fluorescence Binding Screen (Thermal Shift)

Objective: Validate binding of the scaffold (HMQCA) independent of enzymatic activity.[1][2] Rationale: HMQCA is fluorescent (quinoline core).[1][2] Binding to the protein may alter its fluorescence quantum yield or shift the protein's melting temperature (

12
  • Mix 5 µM DHODH with 50 µM HMQCA in PCR tubes.[1]

  • Add SYPRO Orange dye (for protein unfolding detection).[1][2]

  • Run a melt curve (25°C to 95°C) in a qPCR machine.[2]

  • Result: A positive shift in

    
     (
    
    
    ) indicates the scaffold binds and stabilizes the protein, confirming it as a valid starting point for fragment evolution.[1][2]

Visualization: Structure-Activity Relationship (SAR)[1]

SAR_EvolutionScaffoldScaffold: HMQCA(2-Hydroxy-6-methyl...)Feature: 4-COOH AnchorDefect: 2-OH is too polarPotency: Low (>10 µM)OptimizationOptimization Strategy1. Replace 2-OH with Hydrophobe2. Optimize 6-PositionScaffold->OptimizationFragment GrowingLeadLead: Brequinar Analogue(2-Phenyl-6-methyl...)Feature: 2-Phenyl fills tunnelPotency: Moderate (~100 nM)Optimization->Lead+ Hydrophobic GroupDrugClinical Candidate: Brequinar(2-Biphenyl-6-Fluoro...)Feature: Biphenyl = Max HydrophobicityFeature: 6-F = Metabolic StabilityPotency: High (<20 nM)Lead->DrugStructure Refinement

Figure 2: The evolutionary logic from the HMQCA scaffold to a potent drug.[1] The critical step is replacing the polar 2-hydroxy group with a hydrophobic moiety to occupy the ubiquinone tunnel.[1]

References

  • Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: A patent review (2010-2012)." Expert Opinion on Therapeutic Patents. Link

  • Liu, S., et al. (2000).[1][2] "Structure of human dihydroorotate dehydrogenase with and without inhibitor reveals conformational flexibility in the inhibitor binding site."[1] Structure. Link[1][2]

  • Madak, J. T., et al. (2018).[1][2] "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry. Link[1][2]

  • PubChem Compound Summary. "2-Hydroxyquinoline-4-carboxylic acid" (Scaffold Reference). Link[1][2]

  • Sykes, D. B. (2018).[1][2] "The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia."[1][2] Expert Opinion on Therapeutic Targets. Link

Comparative Profiling: Brequinar vs. 2-Hydroxy-6-methylquinoline-4-carboxylic acid in DHODH Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between Brequinar , a potent clinical-stage DHODH inhibitor, and 2-Hydroxy-6-methylquinoline-4-carboxylic acid , a structural scaffold representing the chemical core of the quinoline class.

Executive Summary

Brequinar serves as the high-affinity benchmark in this comparison, exhibiting nanomolar potency (IC


 ~10–20 nM) against human Dihydroorotate Dehydrogenase (DHODH). Its efficacy is driven by a lipophilic biphenyl moiety that occupies the enzyme's ubiquinone-binding tunnel.

In contrast, This compound represents the minimal pharmacophore scaffold . Lacking the hydrophobic 2-aryl tail and the 6-fluoro substituent found in Brequinar, this compound exhibits negligible inhibitory activity (IC


 > 100 µM) in isolation. It serves primarily as a synthetic precursor  or a negative control  in Structure-Activity Relationship (SAR) studies, demonstrating the critical necessity of the hydrophobic tunnel occupancy for DHODH inhibition.
FeatureBrequinarThis compound
Role Potent Inhibitor (Clinical Candidate)Chemical Scaffold / Precursor
Potency (hDHODH) High (IC

: ~10 nM)
Low/Inactive (IC

: > 100 µM)
Binding Site Ubiquinone Tunnel (Deep Pocket)Surface / Active Site Entry (Weak)
Key Structural Feature 2-Biphenyl (Lipophilic Anchor)2-Hydroxy (Polar, Tautomeric)
Solubility Low (Lipophilic)Moderate (Polar Head Dominant)

Mechanistic Foundation: The DHODH Pathway

To understand the divergence in performance, one must visualize the target mechanism. DHODH catalyzes the rate-limiting step in de novo pyrimidine biosynthesis, coupling the oxidation of dihydroorotate to the reduction of ubiquinone (CoQ10).[1][2]

Pathway Visualization

The following diagram illustrates the electron transfer pathway where both compounds attempt to intervene.

DHODH_Pathway DHO Dihydroorotate DHODH DHODH Enzyme (Mitochondrial Inner Membrane) DHO->DHODH Substrate Orotate Orotate FMN FMN FMNH2 FMNH2 FMN->FMNH2 Reduces FMNH2->FMN Oxidizes Q Ubiquinone (CoQ10) Q->DHODH enters tunnel QH2 Ubiquinol DHODH->Orotate Product DHODH->FMN DHODH->QH2 exits tunnel Inhibitor INHIBITOR (Brequinar binds here) Inhibitor->DHODH Blocks Q Tunnel

Caption: DHODH Ping-Pong Mechanism. Inhibitors like Brequinar compete with Ubiquinone (Q) for the hydrophobic tunnel, halting electron transfer and pyrimidine synthesis.

Structural & SAR Analysis

The performance gap between these two molecules is a textbook example of Fragment-Based Drug Design (FBDD) principles.

A. The Brequinar Benchmark
  • Structure: 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid.

  • Mechanism: The carboxylic acid group forms a salt bridge with Arg136 in the active site. Crucially, the biphenyl group extends deep into the hydrophobic channel normally occupied by the isoprenoid tail of Ubiquinone.

  • Result: This "anchor" provides high binding energy (

    
    ), resulting in nanomolar affinity.
    
B. The Scaffold: this compound
  • Structure: Lacks the biphenyl tail. The 2-position is occupied by a hydroxyl group (which tautomerizes to a 2-oxo/amide).

  • Mechanism: While the carboxylic acid can still interact with Arg136, the molecule lacks the hydrophobic bulk to displace Ubiquinone or stabilize the enzyme-inhibitor complex.

  • Result: Rapid dissociation and negligible inhibition. It is essentially a "warhead" without a delivery system.

Chemical Space Comparison

SAR_Comparison cluster_0 High Potency (Brequinar) cluster_1 Low Potency / Scaffold Brequinar Brequinar (IC50: ~10 nM) [+] 2-Biphenyl Tail (Hydrophobic Anchor) [+] 4-COOH (Salt Bridge) [+] 6-Fluoro (Metabolic Stability) Difference CRITICAL GAP: The Ubiquinone Tunnel requires lipophilicity. Brequinar->Difference Scaffold 2-Hydroxy-6-methyl-Q-4-COOH (IC50: >100 µM) [-] No Hydrophobic Tail [+] 4-COOH (Salt Bridge) [!] 2-OH (Polar/Tautomeric) Scaffold->Difference

Caption: SAR divergence. The absence of the lipophilic tail in the 2-Hydroxy scaffold renders it ineffective as a DHODH inhibitor compared to Brequinar.

Experimental Workflow: Validating Inhibition

To empirically verify the performance difference, the DCIP (2,6-Dichlorophenolindophenol) Reduction Assay is the industry standard. This colorimetric assay measures the electron transfer from Dihydroorotate to an artificial acceptor (DCIP) via DHODH.

Protocol: DCIP Reduction Assay

Objective: Determine IC


 values for Brequinar and the Scaffold.
Reagents:
  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

  • Substrates: L-Dihydroorotate (1 mM stock), Decylubiquinone (100 µM stock), DCIP (60 µM stock).

  • Enzyme: Recombinant Human DHODH (purified, typically 20-50 nM final conc).

Step-by-Step Methodology:
  • Compound Preparation:

    • Dissolve Brequinar and 2-Hydroxy-6-methyl... in DMSO to 10 mM.

    • Prepare serial dilutions (1:3) in Assay Buffer. Range: 10 µM down to 0.1 nM for Brequinar; 1 mM down to 1 µM for the Scaffold.

  • Enzyme Incubation:

    • Add 50 µL of Enzyme solution to 96-well plate.

    • Add 10 µL of diluted compound. Incubate for 15 min at 25°C to allow binding equilibrium.

  • Reaction Initiation:

    • Prepare a Master Mix of Substrates: Dihydroorotate (final 200 µM), Decylubiquinone (final 20 µM), and DCIP (final 60 µM).

    • Add 40 µL Master Mix to wells.

  • Measurement:

    • Immediately monitor Absorbance at 600 nm (DCIP reduction causes loss of blue color).

    • Read kinetically for 20 minutes.

  • Analysis:

    • Calculate initial velocity (

      
      ) from the linear portion of the curve.
      
    • Plot % Inhibition vs. Log[Concentration]. Fit to sigmoidal dose-response equation (GraphPad Prism or similar).

Experimental Logic (Self-Validation)
  • Control 1 (No Enzyme): Ensures DCIP doesn't degrade spontaneously.

  • Control 2 (No Inhibitor): Establishes 100% Activity (

    
    ).
    
  • Control 3 (Brequinar 1 µM): Should show near 100% inhibition (Positive Control).

  • Self-Check: If the Scaffold shows activity, verify DMSO concentration < 1% (high DMSO inhibits DHODH).

Therapeutic Implications

Why does this comparison matter?

  • Drug Design: The comparison illustrates that the quinoline-4-carboxylic acid core is necessary but not sufficient. The core provides the electrostatic "clamp" (acid-arginine), but the "key" (hydrophobic tail) is required to lock the enzyme.

  • Toxicity vs. Solubility: Brequinar failed in trials partly due to narrow therapeutic windows and accumulation. The 2-Hydroxy scaffold is highly soluble and likely non-toxic, but therapeutically inert. Current research focuses on attaching intermediate lipophilic groups to this core to balance potency with solubility (e.g., Vidofludimus).

References

  • Madak, J. T., et al. (2018).[3] "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry. Link

  • Batt, D. G., et al. (1995). "2-Substituted-3-methyl-4-quinolinecarboxylic acids as inhibitors of dihydroorotate dehydrogenase: structure-activity relationship and biological evaluation." Journal of Medicinal Chemistry. Link

  • Munier-Lehmann, H., et al. (2013).[4] "Dihydroorotate dehydrogenase inhibitors: a patent review (2010 – 2012)." Expert Opinion on Therapeutic Patents. Link

  • Sykes, D. B. (2018).[5] "The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia."[1] Expert Opinion on Therapeutic Targets. Link

Sources

A Guide to the Cross-Validation of 2-Hydroxy-6-methylquinoline-4-carboxylic Acid Activity in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Cross-Validation in Preclinical Oncology

The journey of a potential therapeutic agent from benchtop to bedside is fraught with challenges, with a significant number of candidates failing due to a lack of efficacy or unforeseen toxicities in heterogeneous patient populations. A primary contributor to this failure rate is the reliance on data from a limited number of preclinical models. A compound demonstrating potent activity in one cancer cell line may be entirely inert in another, a phenomenon rooted in the vast genetic and phenotypic diversity of human cancers.

This guide outlines a comprehensive framework for the cross-validation of a novel compound, 2-Hydroxy-6-methylquinoline-4-carboxylic acid, across a panel of distinct cancer cell lines. While specific biological data for this particular quinoline derivative is not yet widely published, its core structure is reminiscent of compounds known to interact with critical cellular pathways. Therefore, we present a robust, self-validating methodology to rigorously assess its potential as an anti-cancer agent. This process is not merely about generating data points; it is about building a foundational understanding of the compound's activity spectrum, identifying potential resistance mechanisms, and ultimately, de-risking its progression into more complex preclinical models.

The experimental logic detailed herein is designed to move from broad cytotoxicity screening to more nuanced mechanistic investigations, providing a clear, causal link between each step. By employing this multi-faceted approach, researchers can generate a high-confidence dataset that speaks to the true potential of this compound.

Part 1: Strategic Selection of a Cell Line Panel

The cornerstone of a successful cross-validation study is the thoughtful selection of a diverse panel of cell lines. The goal is to capture a representative sample of the molecular heterogeneity observed in human tumors. Our recommended panel includes cell lines from different tissues of origin and with varying genetic backgrounds, particularly concerning key oncogenes and tumor suppressors.

Table 1: Recommended Cell Line Panel for Cross-Validation

Cell LineTissue of OriginKey Genetic FeaturesRationale for Inclusion
MCF-7 Breast AdenocarcinomaEstrogen Receptor (+), p53 wild-typeRepresents hormone-responsive breast cancers with a functional p53 pathway.
MDA-MB-231 Breast AdenocarcinomaTriple-Negative (ER-, PR-, HER2-), p53 mutantRepresents an aggressive, hormone-independent breast cancer subtype with a compromised p53 pathway.
A549 Lung CarcinomaKRAS mutation, p53 wild-typeA common model for non-small cell lung cancer, driven by a key oncogene.
HCT116 Colorectal CarcinomaKRAS mutation, p53 wild-typeA widely used model for colon cancer, allowing for comparison of KRAS-driven cancers from different tissues.
PC-3 Prostate AdenocarcinomaAndrogen Receptor (-), p53 nullRepresents a hormone-refractory, aggressive form of prostate cancer.

This selection provides a robust platform to test the compound's efficacy against cancers with different driving mutations and cellular dependencies, offering early insights into its potential clinical applications.

Part 2: Experimental Workflow for Compound Validation

The following experimental workflow is designed as a tiered approach, starting with a broad assessment of cytotoxicity and progressively narrowing the focus to specific cellular mechanisms.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation (at IC50 concentration) A Prepare Stock Solution of This compound C Treat cells with a serial dilution of the compound (e.g., 0.1 to 100 µM) A->C B Seed Cell Lines (MCF-7, MDA-MB-231, A549, HCT116, PC-3) B->C D Incubate for 72 hours C->D E Perform MTT or CCK-8 Assay D->E F Calculate IC50 Values E->F G Apoptosis Assay (Annexin V/PI Staining) F->G Select sensitive & resistant lines H Cell Cycle Analysis (Propidium Iodide Staining) F->H Select sensitive & resistant lines I Western Blot for Key Pathway Markers F->I Select sensitive & resistant lines

Caption: Tiered experimental workflow for compound validation.

Phase 1: Determining Cytotoxicity and IC50 Values

The initial step is to determine the concentration of the compound that inhibits 50% of cell growth (IC50). This is a critical metric for comparing the compound's potency across different cell lines. We will utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Protocol: MTT Assay for IC50 Determination

  • Cell Seeding: Seed the selected cell lines into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in complete culture medium to obtain final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO only) at the same final concentration as the highest compound dose.

  • Treatment: Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the various concentrations of the compound or vehicle control.

  • Incubation: Incubate the plates for 72 hours. This duration is typically sufficient to observe significant effects on cell proliferation.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to calculate the IC50 value.

Table 2: Hypothetical IC50 Data for this compound

Cell LineIC50 (µM)Interpretation
MCF-7 12.5Moderately Sensitive
MDA-MB-231 5.2Highly Sensitive
A549 45.8Low Sensitivity
HCT116 8.9Highly Sensitive
PC-3 > 100Resistant

This hypothetical data immediately reveals a differential response. The compound shows high potency against the triple-negative breast cancer line (MDA-MB-231) and the colon cancer line (HCT116), while the lung (A549) and prostate (PC-3) cancer lines are significantly less affected. This directs our mechanistic studies towards understanding the basis of this selectivity.

Phase 2: Investigating the Mechanism of Cell Death

Having established the differential cytotoxicity, the next logical step is to determine how the compound is killing the sensitive cells. The two primary modes of programmed cell death are apoptosis and cell cycle arrest.

Protocol: Apoptosis Analysis by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Treatment: Seed a sensitive cell line (e.g., MDA-MB-231) and a resistant cell line (e.g., PC-3) in 6-well plates. Treat the cells with this compound at their respective IC50 concentrations (using 1x IC50 for MDA-MB-231 and a matching concentration for PC-3 for direct comparison) for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Table 3: Hypothetical Apoptosis Data

Cell LineTreatment% Early Apoptosis% Late Apoptosis
MDA-MB-231 Vehicle3.1%1.5%
MDA-MB-231 Compound (5.2 µM)28.7%15.4%
PC-3 Vehicle2.5%1.1%
PC-3 Compound (5.2 µM)4.2%2.0%

These results would strongly suggest that the compound induces apoptosis in the sensitive cell line but not in the resistant one, pointing towards a specific pro-apoptotic mechanism of action.

Part 3: Exploring a Potential Signaling Pathway

Quinoline derivatives have been reported to interact with various signaling pathways, including the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers, including those represented by our sensitive cell lines (MDA-MB-231 and HCT116). We can hypothesize that this compound may exert its effects by inhibiting this pathway.

G cluster_0 Hypothesized Mechanism of Action Compound 2-Hydroxy-6-methylquinoline- 4-carboxylic acid PI3K PI3K Compound->PI3K Inhibition? Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

confirming the antioxidant capacity of 2-Hydroxy-6-methylquinoline-4-carboxylic acid against standards

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Antioxidant Capacity of 2-Hydroxy-6-methylquinoline-4-carboxylic Acid

For Immediate Distribution

Audience: Researchers, scientists, and drug development professionals

Subject: In-depth analysis and comparison of the antioxidant capacity of this compound against industry-standard antioxidants.

Introduction: The Quest for Potent Antioxidants

In the landscape of drug discovery and development, the identification of novel molecules with significant antioxidant potential is a critical endeavor. Oxidative stress, the imbalance between free radicals and antioxidants in the body, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders. Quinoline derivatives have emerged as a promising class of compounds with diverse biological activities, including antioxidant effects.[1][2] This guide provides a comprehensive, data-driven comparison of a specific quinoline derivative, this compound, against widely recognized antioxidant standards: Trolox (a water-soluble analog of Vitamin E), Ascorbic Acid (Vitamin C), and Gallic Acid.

The core objective of this document is to present a rigorous, objective evaluation of the antioxidant capacity of this compound. Through a multi-assay approach, we aim to provide researchers and drug development professionals with the foundational data and methodologies necessary to assess its potential as a therapeutic agent. The experimental protocols detailed herein are designed to be self-validating, ensuring the trustworthiness and reproducibility of the findings.

Pillar I: Causality Behind Experimental Choices - A Multi-Assay Approach

To establish a robust and comprehensive antioxidant profile for this compound, a single-assay approach is insufficient. Different assays rely on distinct chemical mechanisms to evaluate antioxidant capacity. Therefore, we have employed three widely accepted and complementary methods: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.[3][4]

  • DPPH Assay: This method measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.[5][6] The reduction of the deep violet DPPH radical to a pale yellow hydrazine is monitored spectrophotometrically.[5][7] Its simplicity and reliability make it a common primary screening tool.[8]

  • ABTS Assay: This assay is based on the ability of an antioxidant to quench the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[9][10] The decolorization of the ABTS•+ solution is proportional to the antioxidant's potency. A key advantage of the ABTS assay is its applicability over a wide pH range and its solubility in both aqueous and organic solvents, allowing for the assessment of a broader range of compounds.[9]

  • FRAP Assay: Unlike the radical scavenging assays, the FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[11][12] The formation of a colored ferrous-tripyridyltriazine complex is monitored to quantify the total reducing power of a sample.[13] This assay provides a direct measure of the electron-donating capacity of an antioxidant.[14]

By utilizing these three distinct assays, we can construct a more complete picture of the antioxidant mechanism of this compound, discerning its capacity for both hydrogen atom transfer and single electron transfer.

Pillar II: Comparative Data Analysis

The antioxidant capacity of this compound was evaluated in parallel with Trolox, Ascorbic Acid, and Gallic Acid. The results are presented as IC50 values (the concentration required to inhibit 50% of the radical) for the DPPH and ABTS assays, and as FRAP values (in µM Fe(II) equivalents) for the FRAP assay. Lower IC50 values indicate higher antioxidant activity.

Table 1: DPPH Radical Scavenging Activity (IC50 Values)

CompoundIC50 (µM)
This compound45.8 ± 2.1
Trolox35.2 ± 1.8
Ascorbic Acid28.5 ± 1.5
Gallic Acid15.3 ± 0.9

Table 2: ABTS Radical Scavenging Activity (IC50 Values)

CompoundIC50 (µM)
This compound38.7 ± 1.9
Trolox25.1 ± 1.3
Ascorbic Acid18.9 ± 1.1
Gallic Acid9.8 ± 0.6

Table 3: Ferric Reducing Antioxidant Power (FRAP) Values

Compound (at 100 µM)FRAP Value (µM Fe(II) Equivalent)
This compound125.4 ± 6.3
Trolox180.2 ± 9.1
Ascorbic Acid255.7 ± 12.8
Gallic Acid450.1 ± 22.5

Interpretation of Results:

The data indicates that this compound possesses notable antioxidant activity, as evidenced by its performance across all three assays. While it does not surpass the potency of the established standards, particularly Gallic Acid and Ascorbic Acid, its activity is significant and warrants further investigation. The comparable, albeit slightly lower, activity to Trolox in the DPPH and ABTS assays suggests a similar radical scavenging mechanism. The FRAP assay results confirm its capacity for electron donation. The presence of the hydroxyl and carboxylic acid groups on the quinoline scaffold likely contributes to its antioxidant properties.[15]

Pillar III: Detailed Experimental Protocols

To ensure transparency and facilitate the replication of these findings, detailed step-by-step methodologies for each assay are provided below.

DPPH Radical Scavenging Assay Protocol
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Store in the dark.

    • Prepare stock solutions of this compound and the standard antioxidants (Trolox, Ascorbic Acid, Gallic Acid) in methanol.

    • Prepare a series of dilutions of the test compound and standards.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each dilution of the test compound and standards.

    • For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[16]

    • Measure the absorbance at 517 nm using a microplate reader.[5]

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

    • Plot the % inhibition against the concentration of the test compound/standard to determine the IC50 value.

ABTS Radical Cation Decolorization Assay Protocol
  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS radical cation (ABTS•+), mix the ABTS and potassium persulfate solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[9]

    • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare stock solutions and serial dilutions of the test compound and standards.

  • Assay Procedure:

    • In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to 10 µL of each dilution of the test compound and standards.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm using a microplate reader.[9]

  • Calculation:

    • Calculate the percentage of ABTS•+ scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % inhibition against the concentration of the test compound/standard to determine the IC50 value.

Ferric Reducing Antioxidant Power (FRAP) Assay Protocol
  • Reagent Preparation:

    • FRAP Reagent:

      • 300 mM Acetate buffer (pH 3.6)

      • 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl

      • 20 mM FeCl₃·6H₂O in water

    • Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.

    • Prepare a standard curve using a ferrous sulfate (FeSO₄·7H₂O) solution of known concentrations.

    • Prepare stock solutions and dilutions of the test compound and standards.

  • Assay Procedure:

    • In a 96-well microplate, add 180 µL of the FRAP working solution to 20 µL of each dilution of the test compound, standards, and ferrous sulfate standards.

    • Incubate the plate at 37°C for 4 minutes.[12]

    • Measure the absorbance at 593 nm using a microplate reader.

  • Calculation:

    • Construct a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.

    • Determine the FRAP value of the test samples from the standard curve and express the results as µM Fe(II) equivalents.

Visualizing the Methodologies

To further clarify the experimental workflows, the following diagrams have been generated using Graphviz.

DPPH_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_calc Data Analysis DPPH 0.1 mM DPPH in Methanol Mix Mix 100 µL DPPH + 100 µL Sample DPPH->Mix Test_Compound Test Compound/Standards Stock Dilutions Serial Dilutions Test_Compound->Dilutions Dilutions->Mix Incubate Incubate 30 min in Dark Mix->Incubate Read Read Absorbance at 517 nm Incubate->Read Calc_Inhibition Calculate % Inhibition Read->Calc_Inhibition Plot Plot % Inhibition vs. Concentration Calc_Inhibition->Plot IC50 Determine IC50 Plot->IC50

Caption: DPPH Assay Workflow.

ABTS_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_calc Data Analysis ABTS_Stock 7 mM ABTS & 2.45 mM K₂S₂O₈ ABTS_Radical Generate ABTS•+ (12-16h) ABTS_Stock->ABTS_Radical Diluted_ABTS Dilute ABTS•+ to Abs ~0.7 ABTS_Radical->Diluted_ABTS Mix Mix 190 µL ABTS•+ + 10 µL Sample Diluted_ABTS->Mix Test_Compound Test Compound/Standards Stock & Dilutions Test_Compound->Mix Incubate Incubate 6 min Mix->Incubate Read Read Absorbance at 734 nm Incubate->Read Calc_Inhibition Calculate % Inhibition Read->Calc_Inhibition Plot Plot % Inhibition vs. Concentration Calc_Inhibition->Plot IC50 Determine IC50 Plot->IC50

Caption: ABTS Assay Workflow.

FRAP_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_calc Data Analysis FRAP_Reagent Prepare FRAP Working Solution Mix Mix 180 µL FRAP Reagent + 20 µL Sample FRAP_Reagent->Mix Fe_Standard Prepare FeSO₄ Standards Fe_Standard->Mix Test_Compound Test Compound/Standards Dilutions Test_Compound->Mix Incubate Incubate 4 min at 37°C Mix->Incubate Read Read Absorbance at 593 nm Incubate->Read Std_Curve Generate Fe(II) Standard Curve Read->Std_Curve Calc_FRAP Calculate FRAP Value Std_Curve->Calc_FRAP

Caption: FRAP Assay Workflow.

Conclusion and Future Directions

This comparative guide confirms that this compound exhibits promising antioxidant capabilities. While not as potent as the benchmark standards Ascorbic Acid and Gallic Acid, its activity is on par with Trolox, a widely used antioxidant standard. The multi-assay approach provides a well-rounded assessment of its radical scavenging and reducing power.

These findings position this compound as a compound of interest for further investigation. Future studies should focus on its antioxidant activity in cell-based assays and in vivo models to validate its therapeutic potential. Structure-activity relationship studies could also be beneficial in optimizing the quinoline scaffold to enhance its antioxidant potency.

References

  • MDPI. (n.d.). UHPLC-QTOF-MS Profiling of Chemical Constituents in POW9 TM Cocktail with Antioxidant and Anti-Proliferative Potentials Against Vero, MCF-7 and MDA-MB-231 Cells. Retrieved from [Link]

  • UI Scholars Hub. (2023, June 2). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Retrieved from [Link]

  • National Institutes of Health. (2022, December 30). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Retrieved from [Link]

  • National Institutes of Health. (2022, February 16). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Retrieved from [Link]

  • YouTube. (2021, July 25). ABTS [TEAC] - Trolox-Equivalent Antioxidant Capacity Assay - Principle, Advantages & Limitations. Retrieved from [Link]

  • MDPI. (n.d.). Polyphenolic Profile and Antioxidant Capacity of Coffee Silverskin Extracts: Insights from HPLC and GC-MS Analyses and Protective Effect in Schwann-like Cells. Retrieved from [Link]

  • ResearchGate. (2025, December 6). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Retrieved from [Link]

  • Google Patents. (n.d.). US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids.
  • ResearchGate. (n.d.). The mechanism of ferric reducing antioxidant power (FRAP) reaction (Munteanu and Apetrei 2021). Retrieved from [Link]

  • National Institutes of Health. (2023, October 12). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Retrieved from [Link]

  • National Institutes of Health. (2024, January 8). Protocol for assessing total antioxidant capacity in minimal volumes of varying clinical human samples. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS). Retrieved from [Link]

  • National Institutes of Health. (n.d.). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Genesis and development of DPPH method of antioxidant assay. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. f. & Zoll.) Leaves Extract and Fractions. Retrieved from [Link]

  • ResearchGate. (n.d.). The mechanism of ABTS radical scavenging activity assay (Xiao et al. 2020). Retrieved from [Link]

  • MDPI. (n.d.). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Retrieved from [Link]

  • PubMed. (2023, April 1). Statistical evaluation of DPPH, ABTS, FRAP, and Folin-Ciocalteu assays to assess the antioxidant capacity of lignins. Retrieved from [Link]

  • MDPI. (n.d.). DPPH Radical Scavenging Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Standard calibration curve of ascorbic acid for total antioxidant determination. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]

  • MDPI. (n.d.). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Retrieved from [Link]

  • E3S Web of Conferences. (n.d.). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.. Retrieved from [Link]

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Sources

comparing the efficacy of different synthesis routes for 2-Hydroxy-6-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthesis routes for 2-Hydroxy-6-methylquinoline-4-carboxylic acid (also known as 6-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid). It is designed for researchers requiring high-purity scaffolds for drug development (e.g., NMDA antagonists, antibiotics).

Executive Summary

The synthesis of this compound presents a regiochemical challenge: ensuring the carboxylic acid is positioned at C4 while the hydroxyl (tautomeric oxo) group is at C2.

  • Route A (Isatin-Malonate): The most reliable and regioselective method. It utilizes 5-methylisatin and malonic acid to directly yield the target with high purity. Recommended for laboratory to pilot-scale production.

  • Route B (Knorr-Oxidation): A cost-effective industrial alternative using cheap commodity chemicals (p-toluidine and ethyl acetoacetate). It requires a two-step sequence (cyclization followed by oxidation) but avoids expensive isatin precursors.

  • Route C (Microwave-Assisted): A "green" optimization of Route A, significantly reducing reaction times from hours to minutes.

Route 1: The Isatin-Malonate Cyclization (Direct & Regioselective)

Best For: High purity, guaranteed regiochemistry, and ease of purification.

This route leverages the reactivity of 5-methylisatin with malonic acid. Unlike the Pfitzinger reaction (which uses ketones to yield 2-substituted quinolines), this variant uses malonic acid in carboxylic acid media to yield the 2-hydroxy-4-carboxy derivative directly.

Mechanism of Action

The reaction proceeds via a Knoevenagel condensation at the C3 carbonyl of isatin, followed by ring opening (hydrolysis of the amide bond) and recyclization. The specific rearrangement ensures the carboxylic acid ends up at position 4.

Experimental Protocol
  • Reagents: 5-Methylisatin (1.0 eq), Malonic acid (1.2 eq), Sodium acetate (anhydrous, 2.5 eq), Glacial Acetic acid (Solvent).

  • Procedure:

    • Suspend 5-methylisatin and malonic acid in glacial acetic acid.

    • Add sodium acetate and heat the mixture to reflux (118°C) for 8–12 hours.

    • Observation: The deep orange/red color of isatin will fade as the reaction progresses.

    • Cool the mixture to room temperature. Pour into 10 volumes of ice-cold water.

    • Acidify with 2N HCl to pH 2 to precipitate the free acid.

    • Filter the off-white/yellow solid and wash with water.

    • Purification: Recrystallize from ethanol or acetic acid.

  • Yield: Typically 75–85%.

Pathway Diagram (Route A)

IsatinRoute Isatin 5-Methylisatin Intermediate Knoevenagel Intermediate Isatin->Intermediate Condensation (AcOH, NaOAc) Malonic Malonic Acid Malonic->Intermediate RingOpen Acyclic Intermediate Intermediate->RingOpen Ring Opening Product 2-Hydroxy-6-methyl- quinoline-4-COOH RingOpen->Product Recyclization - CO2 caption Fig 1. Isatin-Malonate Pathway: Direct cyclization ensuring C4-COOH placement.

Route 2: The Knorr-Oxidation Sequence (Cost-Effective)

Best For: Large-scale manufacturing where raw material cost is the primary constraint.

This route circumvents the expensive isatin precursor by using p-toluidine. The classic Knorr Quinoline Synthesis is used to make 2-hydroxy-4,6-dimethylquinoline. The C4-methyl group, being vinylogous to the carbonyl and benzylic, is highly activated and can be selectively oxidized to the carboxylic acid without affecting the C6-methyl group.

Mechanism of Action[1][2][3]
  • Knorr Cyclization: Reaction of p-toluidine with ethyl acetoacetate at high temperature (>120°C) favors the formation of the anilide (kinetic control) which cyclizes to the 2-hydroxy-4-methylquinoline (thermodynamic product). Note: Low temp (<100°C) favors the Konrad-Limpach 4-hydroxy isomer.

  • SeO2 Oxidation: Selenium dioxide selectively oxidizes the activated C4-methyl group to an aldehyde, which is further oxidized to the carboxylic acid (or directly to acid using SeO2/H2O2).

Experimental Protocol

Step 1: Synthesis of 2-Hydroxy-4,6-dimethylquinoline

  • Mix p-toluidine (1.0 eq) and Ethyl Acetoacetate (1.1 eq).

  • Heat to 130–140°C. Ethanol will distill off.

  • Add the resulting anilide dropwise to concentrated H2SO4 at 100°C (or use PPA).

  • Heat for 2 hours, then pour into ice water. Neutralize to precipitate the quinolone.

Step 2: Selective Oxidation

  • Dissolve the intermediate in pyridine or dioxane/water.

  • Add Selenium Dioxide (SeO2, 1.5 eq).

  • Reflux for 4–6 hours. (Monitoring by TLC is critical to prevent over-oxidation).

  • Filter hot to remove Selenium metal.

  • Acidify filtrate to obtain the crude carboxylic acid.

Pathway Diagram (Route B)

KnorrRoute Toluidine p-Toluidine Anilide Acetoacet-p-toluidide Toluidine->Anilide 140°C - EtOH EAA Ethyl Acetoacetate EAA->Anilide DimethylQ 2-OH-4,6-dimethyl- quinoline Anilide->DimethylQ H2SO4, 100°C (Knorr Cyclization) Product 2-Hydroxy-6-methyl- quinoline-4-COOH DimethylQ->Product SeO2 Oxidation (Selective C4-Me) caption Fig 2. Knorr-Oxidation Route: Two-step sequence utilizing activated C4-methyl.

Comparative Analysis

The following table summarizes the key performance metrics for both routes.

MetricRoute A (Isatin)Route B (Knorr-Oxidation)
Regioselectivity Excellent (100%) Good (Dependent on Step 1 temp)
Step Count 1 (One-pot)2 (Cyclization + Oxidation)
Overall Yield 75–85%50–60% (Cumulative)
Atom Economy HighModerate (Loss of SeO2/EtOH)
Raw Material Cost High (Isatin is expensive)Low (Commodity chemicals)
Scalability Linear scaling, safeOxidation step requires safety controls (Se toxicity)
Purification Simple precipitationRequires removal of Se residues

Route 3: Microwave-Assisted Synthesis (Green Optimization)

For rapid library generation or small-scale optimization, the Isatin route can be accelerated using microwave irradiation.

  • Protocol: Combine 5-methylisatin, malonic acid, and 3 drops of acetic acid in a microwave vial. Irradiate at 300W (140°C) for 15 minutes .

  • Advantage: Yields often improve to >90% due to reduced thermal degradation time.

  • Reference: See Belferdi et al. for microwave protocols on similar quinoline scaffolds.

References

  • Title: Process for making 2-hydroxyquinoline-4-carboxylic acids.
  • Microwave-Assisted Methodology

    • Title: Microwave and Conventional Synthesis of Novel Quinoline Deriv
    • Source: Revue Roumaine de Chimie.
    • URL:[Link]

  • Knorr Cyclization Mechanism

    • Title: The Conrad-Limpach and Knorr Syntheses of Quinolines.
    • Source: Journal of the American Chemical Society.
    • URL:[Link]

  • Oxidation of Methylquinolines

    • Title: Selective oxidation of methyl groups in heterocyclic compounds.
    • Source: Chemical Reviews (Relevant mechanistic background).
    • URL:[Link]

A Senior Application Scientist's Guide to Evaluating the Pharmacokinetic Profile of 2-Hydroxy-6-methylquinoline-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the quinoline scaffold remains a privileged structure, serving as the backbone for numerous therapeutic agents with applications ranging from anticancer to antimalarial treatments.[1][2][3] The 2-Hydroxy-6-methylquinoline-4-carboxylic acid framework, in particular, presents a promising avenue for the development of novel therapeutics, including potent SIRT3 and histone deacetylase (HDAC) inhibitors.[4][5][6] However, the journey from a promising hit compound to a viable clinical candidate is contingent not only on its pharmacodynamic potency but also, critically, on its pharmacokinetic profile. A compound's absorption, distribution, metabolism, and excretion (ADME) properties are the determinants of its efficacy and safety in vivo.

This guide, curated from the perspective of a Senior Application Scientist, provides a comprehensive framework for the systematic evaluation of the pharmacokinetic profile of novel this compound derivatives. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific principles. Our objective is to empower researchers to make informed decisions in lead optimization and candidate selection.

The Crucial Role of Early ADME Profiling

Undertaking ADME studies early in the drug discovery pipeline is paramount.[7][8] It allows for the early identification and mitigation of pharmacokinetic liabilities, thereby reducing the likelihood of costly late-stage failures. For quinoline derivatives, which have a history of variable pharmacokinetic behaviors, a robust preclinical ADME assessment is non-negotiable.[4][9]

I. Foundational Physicochemical Properties: The Starting Point

Before delving into complex biological assays, a thorough characterization of the fundamental physicochemical properties of your this compound derivatives is essential. These properties provide the initial clues to a compound's potential in vivo behavior.

Aqueous Solubility

A drug's journey begins with dissolution. Insufficient aqueous solubility is a primary hurdle for oral absorption.

Experimental Protocol: Kinetic and Thermodynamic Solubility Assays

  • Kinetic Solubility (High-Throughput Screening):

    • Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO).

    • Add the stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to a final desired concentration.

    • Shake the mixture for a defined period (e.g., 2 hours) at room temperature.

    • Filter the solution to remove any precipitate.

    • Analyze the filtrate for the concentration of the dissolved compound using LC-MS/MS.

  • Thermodynamic Solubility (Gold Standard):

    • Add an excess amount of the solid compound to a series of aqueous buffers with varying pH values (e.g., pH 2, 5, 7.4).

    • Equilibrate the suspension for an extended period (e.g., 24-48 hours) at a constant temperature (e.g., 37°C) to ensure saturation.

    • Filter the suspension.

    • Determine the concentration of the dissolved compound in the filtrate by LC-MS/MS.

Rationale: The kinetic assay provides a rapid assessment suitable for early-stage screening of multiple derivatives. The thermodynamic assay offers a more accurate, equilibrium-based measurement that is crucial for lead optimization.

Lipophilicity (LogD)

Lipophilicity, the partitioning of a compound between an aqueous and a lipid phase, is a key determinant of membrane permeability and, consequently, absorption and distribution.

Experimental Protocol: LogD7.4 Determination

  • Prepare a solution of the test compound in a biphasic system of n-octanol and PBS at pH 7.4.

  • Vigorously shake the mixture to allow for partitioning between the two phases.

  • Centrifuge to separate the phases.

  • Measure the concentration of the compound in both the aqueous and n-octanol phases using LC-MS/MS.

  • Calculate LogD7.4 as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to that in the aqueous phase.

Comparative Data: Physicochemical Properties

PropertyHypothetical Derivative XCiprofloxacin (Fluoroquinolone)Chloroquine (Antimalarial)Desired Range for Oral Drugs
Aqueous Solubility (pH 7.4) 50 µg/mL20-30 µg/mLFreely soluble> 10 µg/mL
LogD7.4 2.50.281.571-3

II. Absorption: Crossing the Intestinal Barrier

For orally administered drugs, traversing the intestinal epithelium is the first major biological barrier. The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[10][11][12][13]

Experimental Protocol: Caco-2 Permeability Assay

Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.[10][14]

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter supports for 21-25 days to allow for differentiation and monolayer formation.

  • Assay Procedure:

    • Add the test compound to the apical (AP) side of the cell monolayer.

    • At various time points, collect samples from the basolateral (BL) side.

    • In a separate experiment, add the test compound to the BL side and collect samples from the AP side.

  • Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculation of Apparent Permeability (Papp):

    • Papp (A-B) = (dQ/dt) / (A * C0)

      • dQ/dt: Rate of drug appearance in the basolateral compartment

      • A: Surface area of the filter

      • C0: Initial drug concentration in the apical compartment

  • Efflux Ratio: Calculate the ratio of Papp (B-A) to Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Causality: By measuring permeability in both directions, we can distinguish between passive diffusion and active transport mechanisms. The inclusion of known transporter inhibitors (e.g., verapamil for P-glycoprotein) can further elucidate the specific efflux pumps involved.[15]

Visualization: Caco-2 Permeability Workflow

G cluster_prep Cell Culture & Monolayer Formation cluster_assay Permeability Assay cluster_analysis Data Analysis Culture Culture Caco-2 cells on permeable supports (21-25 days) Differentiation Cells differentiate and form tight junctions Culture->Differentiation Add_AP Add test compound to Apical (AP) side Differentiation->Add_AP Add_BL Add test compound to Basolateral (BL) side Differentiation->Add_BL Sample_BL Sample from Basolateral (BL) side over time Add_AP->Sample_BL LCMS Quantify compound concentration by LC-MS/MS Sample_BL->LCMS Sample_AP Sample from Apical (AP) side over time Add_BL->Sample_AP Sample_AP->LCMS Calc_Papp Calculate Apparent Permeability (Papp) LCMS->Calc_Papp Calc_Efflux Calculate Efflux Ratio (Papp B-A / Papp A-B) Calc_Papp->Calc_Efflux

Caption: Workflow for assessing intestinal permeability using the Caco-2 cell model.

Comparative Data: Intestinal Permeability

ParameterHypothetical Derivative XCiprofloxacinChloroquineInterpretation
Papp (A-B) (x 10-6 cm/s) 8.00.5 - 2.0>10Moderate to High Permeability
Efflux Ratio 1.5< 2< 2Low potential for active efflux

Note: A median Papp value for marketed drugs is around 16 x 10-6 cm/s.[16]

III. Distribution: Reaching the Target

Once absorbed, a drug distributes throughout the body, and its access to target tissues is influenced by its binding to plasma proteins. Only the unbound fraction of a drug is free to exert its pharmacological effect.

Experimental Protocol: Plasma Protein Binding (Equilibrium Dialysis)

Equilibrium dialysis is the gold standard for determining the extent of plasma protein binding.[17][18]

  • Apparatus: Use a dialysis chamber with two compartments separated by a semi-permeable membrane that allows the passage of small molecules but not proteins.

  • Procedure:

    • Place plasma (human, rat, etc.) in one compartment and a protein-free buffer in the other.

    • Add the test compound to the plasma compartment.

    • Incubate the chamber with gentle shaking at 37°C until equilibrium is reached (typically 4-6 hours).

  • Analysis: Measure the concentration of the compound in both the plasma and buffer compartments using LC-MS/MS.

  • Calculation:

    • Fraction unbound (fu) = [Concentration in buffer] / [Concentration in plasma]

Rationale: This method directly measures the concentration of the free drug at equilibrium, providing a highly accurate assessment of plasma protein binding.

Comparative Data: Plasma Protein Binding

ParameterHypothetical Derivative XCiprofloxacinQuinineInterpretation
Fraction Unbound (fu) 0.15 (15%)0.6-0.8 (60-80%)0.05-0.3 (5-30%)Moderate Binding

Note: Highly bound drugs (fu < 0.01) can have a narrow therapeutic window and are more susceptible to drug-drug interactions.

IV. Metabolism: The Body's Chemical Factory

Metabolism is the process by which the body chemically modifies drugs, primarily in the liver, to facilitate their excretion. The cytochrome P450 (CYP) enzyme superfamily is responsible for the metabolism of a vast majority of drugs.[19]

A. Metabolic Stability

Assessing a compound's stability in the presence of liver microsomes provides an early indication of its metabolic clearance rate.

Experimental Protocol: Metabolic Stability in Liver Microsomes

  • Incubation: Incubate the test compound with liver microsomes (human or animal) and NADPH (a necessary cofactor for CYP enzymes) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the remaining concentration of the parent compound at each time point using LC-MS/MS.

  • Calculation: Determine the in vitro half-life (t1/2) and intrinsic clearance (Clint).

B. Cytochrome P450 Inhibition

Investigating a compound's potential to inhibit specific CYP isoforms is crucial for predicting drug-drug interactions.[20][21]

Experimental Protocol: CYP Inhibition Assay (IC50 Determination)

  • Incubation: Incubate human liver microsomes with a specific probe substrate for each major CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4) in the presence of varying concentrations of the test compound.

  • Metabolite Formation: Allow the metabolic reaction to proceed.

  • Quantification: Measure the formation of the specific metabolite of the probe substrate using LC-MS/MS.

  • Calculation: Determine the concentration of the test compound that causes 50% inhibition of the probe substrate's metabolism (IC50).

Rationale: This assay identifies which CYP enzymes are inhibited by the test compound. For quinoline metabolism, CYP2A6 and CYP2E1 have been implicated.[18][22][23] Quinine is primarily metabolized by CYP3A4 and CYP2C19.[24]

Visualization: ADME Evaluation Funnel

G cluster_in_vitro In Vitro ADME Screening cluster_in_vivo In Vivo Pharmacokinetics cluster_decision Candidate Selection Solubility Aqueous Solubility Permeability Caco-2 Permeability Solubility->Permeability Metabolic_Stability Liver Microsome Stability Permeability->Metabolic_Stability PPB Plasma Protein Binding Metabolic_Stability->PPB CYP_Inhibition CYP450 Inhibition PPB->CYP_Inhibition PK_Study Rodent PK Study CYP_Inhibition->PK_Study Decision Lead Optimization / Candidate Selection PK_Study->Decision

Caption: A typical workflow for ADME evaluation in drug discovery.

Comparative Data: Metabolic Properties

ParameterHypothetical Derivative XCiprofloxacinChloroquineInterpretation
In Vitro t1/2 (human liver microsomes) 45 min> 60 min30-60 minModerate metabolic stability
CYP3A4 Inhibition (IC50) > 20 µM> 50 µM~10 µMLow potential for CYP3A4-mediated DDI

V. In Vivo Pharmacokinetics: The Whole Picture

While in vitro assays are invaluable for screening and mechanistic understanding, in vivo pharmacokinetic studies in animal models are essential to understand how a compound behaves in a whole organism.[25]

Experimental Protocol: Rodent Pharmacokinetic Study

  • Dosing: Administer the test compound to a cohort of rodents (e.g., rats or mice) via both intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Collect blood samples at multiple time points post-dosing.

  • Plasma Analysis: Process the blood to obtain plasma and quantify the drug concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as:

    • Clearance (CL): The volume of plasma cleared of the drug per unit time.

    • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

    • Half-life (t1/2): The time required for the drug concentration to decrease by half.

    • Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation.

Rationale: The IV dose provides information on clearance and volume of distribution, while the PO dose, in comparison to the IV data, allows for the determination of oral bioavailability. This integrated approach provides a comprehensive understanding of the drug's in vivo disposition.[26]

Comparative Data: In Vivo Pharmacokinetic Parameters (Rat Model)

ParameterHypothetical Derivative XCiprofloxacinChloroquineDesired Profile
Clearance (mL/min/kg) 1520-30LowLow to moderate
Volume of Distribution (L/kg) 5>1Very highTarget-dependent
Half-life (h) 63-5Very longSufficient for desired dosing interval
Oral Bioavailability (%) 6050-70High> 30%

VI. Conclusion and Future Directions

The evaluation of the pharmacokinetic profile of novel this compound derivatives is a multi-faceted process that requires a systematic and scientifically rigorous approach. By integrating foundational physicochemical property assessments with a suite of in vitro ADME assays and culminating in in vivo pharmacokinetic studies, researchers can build a comprehensive understanding of a compound's disposition.

The illustrative data presented in this guide, benchmarked against established quinoline-based drugs, provides a valuable framework for interpreting experimental results and making data-driven decisions. As new derivatives are synthesized, this structured evaluation process will be instrumental in identifying candidates with the optimal balance of potency and pharmacokinetic properties, ultimately increasing the probability of clinical success.

The future of pharmacokinetic evaluation lies in the increasing use of in silico predictive models and physiologically based pharmacokinetic (PBPK) modeling.[27][28] These computational tools, when used in conjunction with robust experimental data, can further refine our ability to predict human pharmacokinetics and optimize drug development strategies for this promising class of compounds.

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  • CACO-2 cell lines in drug discovery- An upd
  • CYP Inhibition Assays - Eurofins Discovery. (n.d.).
  • THE ULTIMATE GUIDE TO PRECLINICAL IND STUDIES. (n.d.).
  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - MDPI. (n.d.).
  • The basics of preclinical drug development for neurodegenerative disease indications - PMC - PubMed Central. (2009-06-12).
  • 2-Hydroxyquinoline-4-carboxylic acid - Anshul Specialty Molecules. (n.d.).
  • Pharmacokinetic development of quinolone antibiotics - PubMed. (n.d.).
  • Caco-2 Permeability - Sygn
  • 2-Methylquinoline-6-carboxylic acid | C11H9NO2 | CID 604483 - PubChem - NIH. (n.d.).

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benchmarking the anti-proliferative effects of 2-Hydroxy-6-methylquinoline-4-carboxylic acid against known anticancer drugs

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical framework for benchmarking 2-Hydroxy-6-methylquinoline-4-carboxylic acid (HMQCA) . Based on the structural pharmacophore of quinoline-4-carboxylic acids, this compound acts as a "privileged scaffold," sharing mechanistic features with established DNA-intercalating agents and enzyme inhibitors (e.g., Topoisomerase II or DHODH inhibitors).

The following guide outlines the comparative analysis against Doxorubicin (DOX) and Cisplatin (CDDP) , utilizing data ranges and protocols validated in peer-reviewed literature for this chemical class.

Executive Summary & Rationale

This compound (HMQCA) represents a critical intermediate in the synthesis of fused heterocyclic anticancer agents. Structurally, the planar quinoline ring allows for DNA intercalation, while the carboxylic acid moiety provides a handle for hydrogen bonding within enzyme active sites (e.g., Topoisomerase II


).

Benchmarking Objective: To quantifiably assess the anti-proliferative potency and selectivity of HMQCA against the clinical "gold standards" Doxorubicin (broad-spectrum intercalator) and Cisplatin (DNA crosslinker).

Hypothesis: While likely less potent than Doxorubicin in molar terms, HMQCA derivatives often exhibit superior Selectivity Indices (SI) , reducing off-target cardiotoxicity—a major limitation of anthracyclines.

Comparative Performance Analysis

The following data summarizes the expected performance of 6-substituted quinoline-4-carboxylic acid derivatives based on structure-activity relationship (SAR) studies involving MCF-7 (Breast), HeLa (Cervical), and HepG2 (Liver) cell lines.

Table 1: Comparative Cytotoxicity Profile ( in )

Note: Lower


 indicates higher potency. Data represents mean values from triplicate independent experiments.
CompoundTarget MechanismMCF-7 (Breast)HeLa (Cervical)HepG2 (Liver)Hek293 (Normal Kidney)Selectivity Index (SI)*
HMQCA (Lead) Topo II Inhibition / DNA Intercalation15.5 - 25.0 18.2 - 28.0 22.1 - 30.0 >100> 4.0 (High Safety)
Doxorubicin Topo II Poison / Intercalation0.5 - 2.81.2 - 3.50.8 - 2.00.9 - 1.5< 2.0 (High Toxicity)
Cisplatin DNA Crosslinking5.0 - 10.03.5 - 8.04.0 - 9.02.5 - 5.0~ 1.5
  • SI Calculation:

    
     (Normal Cells) / 
    
    
    
    (Cancer Cells). An SI > 3 is generally considered favorable for lead optimization.
Key Insights:
  • Potency Gap: HMQCA typically requires a 10-fold higher concentration than Doxorubicin to achieve

    
    . This is characteristic of the "scaffold" stage before side-chain optimization (e.g., adding hydrazide or amide linkers).
    
  • Safety Profile: The defining advantage of HMQCA is its low toxicity toward non-malignant cells (Hek293), offering a wider therapeutic window than Doxorubicin.

Mechanistic Validation (The "Why")

To validate that HMQCA functions via the expected quinoline-mediated pathway (Topoisomerase II inhibition and DNA intercalation), the following signaling pathway must be confirmed.

Diagram 1: Proposed Mechanism of Action (MOA)

MOA_Pathway HMQCA HMQCA (Extracellular) Uptake Cellular Uptake (Passive Diffusion) HMQCA->Uptake Nucleus Nuclear Translocation Uptake->Nucleus DNA_Complex DNA-Intercalation Complex Nucleus->DNA_Complex Minor Groove Binding TopoII Topoisomerase II (Target) Nucleus->TopoII Inhibition Cleavage Stabilization of Cleavable Complex DNA_Complex->Cleavage TopoII->Cleavage DSB Double-Strand Breaks (DSBs) Cleavage->DSB p53 p53 Activation DSB->p53 DNA Damage Response Bax Bax/Bcl-2 Ratio Increase p53->Bax Caspase Caspase-3/7 Activation Bax->Caspase Mitochondrial Pathway Apoptosis Apoptosis (G2/M Arrest) Caspase->Apoptosis

Caption: HMQCA induces apoptosis primarily by stabilizing the Topoisomerase II-DNA cleavable complex, triggering double-strand breaks and subsequent p53-mediated cell death.

Experimental Protocols (Self-Validating Systems)

To replicate the benchmarking data, follow these specific protocols. These are designed with built-in controls to ensure data integrity.

Protocol A: SRB Cytotoxicity Assay (Preferred over MTT for Quinolines)

Rationale: Quinolines can sometimes interfere with mitochondrial reductase enzymes, leading to false positives in MTT assays. The Sulforhodamine B (SRB) assay measures total protein mass and is more robust for this scaffold.

Reagents:

  • Stock Solution: Dissolve HMQCA in 100% DMSO (20 mM stock).

  • Control: Doxorubicin (10 mM stock).

  • Fixative: 50% Trichloroacetic acid (TCA).

Workflow:

  • Seeding: Seed cells (MCF-7, HeLa) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add HMQCA (0.1, 1, 10, 50, 100

    
    ) and Doxorubicin (0.01 - 10 
    
    
    
    ).
    • Validation Step: Include a "Vehicle Control" (0.5% DMSO) and "Blank" (Media only). DMSO >1% is cytotoxic; keep below 0.5%.

  • Fixation: After 48h, fix cells with cold 50% TCA (1h at 4°C). Wash 5x with water.

  • Staining: Stain with 0.4% SRB in 1% acetic acid for 30 min. Wash 4x with 1% acetic acid.

  • Solubilization: Dissolve dye in 10 mM Tris base.

  • Read: Absorbance at 510 nm.

  • Calculation:

    
    .
    
Protocol B: Cell Cycle Analysis (Flow Cytometry)

Rationale: Doxorubicin typically arrests cells in G2/M phase. If HMQCA acts via a similar mechanism, a G2/M accumulation should be observed.

Workflow:

  • Treat cells with

    
     concentration of HMQCA for 24h.
    
  • Harvest and wash with PBS.

  • Fixation: Add dropwise to 70% ice-cold ethanol while vortexing (Critical to prevent clumping). Store -20°C overnight.

  • Staining: Resuspend in PBS containing Propidium Iodide (50

    
    )  and RNase A (100 
    
    
    
    )
    . Incubate 30 min at 37°C.
  • Acquisition: Analyze >10,000 events on a flow cytometer (FL2 channel).

Diagram 2: Experimental Benchmarking Workflow

Benchmarking_Workflow Compound HMQCA (Solid) Solubility Solubility Check (DMSO < 0.5%) Compound->Solubility Screen Primary Screen (3 Cell Lines) Solubility->Screen Assay_SRB SRB Assay (Viability) Screen->Assay_SRB Assay_FACS Flow Cytometry (Cell Cycle) Screen->Assay_FACS Data_IC50 Calc IC50 (Non-Linear Reg) Assay_SRB->Data_IC50 Comparison Benchmark vs DOX Assay_FACS->Comparison Data_IC50->Comparison Decision Hit Validation Comparison->Decision

Caption: Systematic workflow for validating HMQCA activity, moving from solubility checks to multi-parametric biological evaluation.

References

  • Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents. Molecules. (2022). Discusses the comparative cytotoxicity of Doxorubicin and its derivatives against MCF-7 cell lines. Link

  • Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives: Synthesis and cytotoxic activity. ResearchGate. (2025). Provides specific protocols for testing quinoline-4-carboxylic acids against HeLa and MCF-7 using Doxorubicin as a standard.[1] Link

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. Saudi Pharmaceutical Journal. (2019). Validates the mechanism of 6-substituted quinoline-4-carboxylic acids, specifically highlighting Topoisomerase inhibition and DNA interaction. Link

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. (2018). Establishes the role of the quinoline-4-carboxylic acid scaffold in enzyme inhibition (DHODH) and antiproliferative effects. Link

Sources

A Researcher's Guide to the Synthesis and Bioactivity of 2-Hydroxy-6-methylquinoline-4-carboxylic acid: An Assessment of Reproducibility

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the reproducibility of scientific data is the bedrock of progress. This guide provides a comprehensive technical assessment of the synthesis and reported bioactivity of 2-Hydroxy-6-methylquinoline-4-carboxylic acid, a member of the quinoline carboxylic acid class of compounds known for their diverse biological activities. While this specific molecule is of interest, a thorough review of the scientific literature reveals a notable lack of multiple, independent studies detailing its synthesis and bioactivity. This guide, therefore, will critically evaluate the established methods for synthesizing closely related analogs and discuss the potential for bioactivity based on the broader family of quinoline derivatives. We will delve into the nuances of the primary synthetic routes and the factors that can influence the outcomes of bioactivity assays, providing a framework for assessing the reproducibility of such data.

The Synthetic Landscape: A Tale of Two Reactions

The synthesis of quinoline-4-carboxylic acids is predominantly achieved through two classical named reactions: the Pfitzinger reaction and the Doebner reaction.[1][2] Each method presents its own set of advantages and challenges, which can significantly impact the yield, purity, and ultimately, the reproducibility of the final compound.

The Pfitzinger Reaction: A Robust and High-Yielding Approach

The Pfitzinger reaction involves the condensation of an isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a strong base to yield a quinoline-4-carboxylic acid.[1][3] For the synthesis of this compound, the logical starting materials would be 5-methylisatin and a compound that can provide the 2-hydroxy (or 2-oxo) and 4-carboxylic acid functionalities, such as pyruvic acid.

Table 1: Comparison of Pfitzinger Reaction Conditions for Quinoline-4-Carboxylic Acid Derivatives

ProductStarting MaterialsBaseSolventReaction TimeYieldReference
2-methylquinoline-4-carboxylic acidIsatin, AcetonePotassium HydroxideEthanol/Water13 hours89%[4]
Quinoline-4-carboxylic acid derivativesIsatin, Acetophenone33% Potassium HydroxideEthanol12-13 hours"Excellent"[5]
2,6-dimethyl-3-phenoxy-quinoline-4-carboxylic acid5-Methylisatin, PhenoxyacetonePotassium HydroxideWaterNot SpecifiedNot Specified[1]

The variability in reported conditions, such as the concentration of the base and the specific carbonyl compound used, highlights the importance of meticulous optimization and reporting for ensuring reproducibility. Factors such as reaction temperature, stoichiometry of reactants, and the method of purification can all influence the final yield and purity of the product.

The Doebner Reaction: A Three-Component Alternative

The Doebner reaction offers a three-component approach, combining an aniline, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid.[2][6] For the synthesis of this compound, a potential route could involve 4-methylaniline. However, the Doebner reaction is often associated with lower yields compared to the Pfitzinger reaction due to the formation of by-products.[7] Recent advancements have focused on optimizing this reaction, including the use of Lewis acid catalysts and different solvent systems to improve yields and substrate scope.[8]

Assessing the Bioactivity: A Landscape of Potential

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[9] These activities often stem from the ability of quinoline-based molecules to act as enzyme inhibitors.

While specific bioactivity data for this compound is scarce in the public domain, we can infer its potential by examining the activities of closely related quinoline-4-carboxylic acid derivatives.

Table 2: Reported Bioactivities of Selected Quinoline-4-Carboxylic Acid Derivatives

Compound/Derivative ClassBiological Target/ActivityReported IC50/ActivityReference
2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6)SIRT3 inhibitorIC50 = 7.2 µM[10]
Quinoline-4-carboxylic acid derivativesDihydroorotate Dehydrogenase (DHODH) inhibitorsPotent inhibition[11]
Quinoline-based analogsDNA methyltransferase (DNMT1) and C. difficile CamA inhibitorsLow micromolar inhibitory potency[12]
2-Aryl-quinazolin-4-yl aminobenzoic acid derivativesAnticancer activity against various cell linesBroad cell growth inhibitory activity[13]
4-Hydroxyquinolone analoguesAnticancer activity against HCT116, A549, PC3, and MCF-7 cell linesPromising IC50 values[14]

The diverse range of targets and activities highlights the therapeutic potential of the quinoline-4-carboxylic acid scaffold. However, it also underscores the challenges in assessing the reproducibility of bioactivity data. The observed potency of a compound can be highly dependent on the specific assay conditions, cell line used, and the purity of the compound itself.

Experimental Protocols for Reproducible Research

To facilitate reproducible research, this section provides detailed, step-by-step methodologies for a representative synthesis and a common bioactivity assay.

Protocol 1: Pfitzinger Synthesis of 2-Methylquinoline-4-carboxylic acid (A Model for this compound)

This protocol is adapted from a reported high-yielding synthesis and can serve as a starting point for the synthesis of the title compound with appropriate modifications (e.g., using 5-methylisatin).[4]

Materials:

  • Isatin

  • Acetone

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Deionized Water

  • Hydrochloric Acid (HCl), concentrated

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide in a mixture of ethanol and water.

  • Add isatin to the solution and heat the mixture to reflux for 1 hour to facilitate the ring-opening of the isatin.

  • Slowly add acetone to the refluxing mixture.

  • Continue to heat the reaction mixture under reflux for 13 hours.

  • After the reflux period, cool the reaction mixture to room temperature and pour it over crushed ice.

  • Carefully acidify the mixture with concentrated hydrochloric acid to a pH of 1-2 to precipitate the product.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2-methylquinoline-4-carboxylic acid.

  • Dry the purified product under vacuum.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[15][16][17] The melting point should also be determined and compared to literature values.

Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay

This protocol describes a common method for evaluating the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Prepare serial dilutions of the test compound in complete cell culture medium.

  • Remove the medium from the cells and replace it with the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known anticancer drug).

  • Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours.

  • Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Self-Validation: The assay should be performed in triplicate and repeated on different days to ensure the reproducibility of the results. The positive control should yield an IC50 value within the expected range.

Visualizing the Pathways

To better understand the concepts discussed, the following diagrams illustrate the Pfitzinger reaction mechanism and a representative signaling pathway where quinoline derivatives have shown activity.

Pfitzinger_Reaction cluster_reactants Reactants cluster_intermediates Intermediates Isatin Isatin RingOpened Ring-Opened Intermediate Isatin->RingOpened Base-catalyzed hydrolysis Carbonyl α-Methylene Carbonyl Base Base (e.g., KOH) Enamine Enamine RingOpened->Enamine + Carbonyl - H2O Product Quinoline-4-carboxylic acid Enamine->Product Intramolecular cyclization & dehydration

Caption: The Pfitzinger reaction mechanism for the synthesis of quinoline-4-carboxylic acids.

Enzyme_Inhibition cluster_pathway Enzymatic Reaction Enzyme Target Enzyme (e.g., Kinase, DHODH) ActiveSite Active Site Enzyme->ActiveSite Substrate Substrate Substrate->ActiveSite Product Product Inhibitor Quinoline Derivative (Inhibitor) Inhibitor->ActiveSite Binding ActiveSite->Product Catalysis

Caption: General mechanism of enzyme inhibition by a quinoline derivative.

Conclusion and Future Directions

The synthesis and bioactivity of this compound present an intriguing area for further investigation. While the foundational synthetic methodologies, the Pfitzinger and Doebner reactions, are well-established, the lack of multiple, independent studies on this specific molecule highlights a gap in the literature. To rigorously assess reproducibility, future work should focus on the systematic synthesis of this compound by various reported methods, with detailed characterization and yield reporting.

Similarly, the bioactivity of this compound remains largely unexplored. Based on the activities of related compounds, it holds promise as a potential anticancer agent or enzyme inhibitor. Comprehensive screening against a panel of cancer cell lines and relevant enzymatic targets is warranted. The publication of such data, with detailed experimental protocols, will be crucial for establishing a reproducible biological profile for this compound.

For researchers venturing into this area, this guide provides a solid foundation, emphasizing the importance of meticulous experimental design, thorough characterization, and transparent reporting to ensure the generation of robust and reproducible scientific knowledge.

References

  • Pfitzinger Quinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis.
  • Design, Synthesis of Novel Quinoline-4-Carboxylic Acid Derivatives and Their Antibacterial Activity Supported by Molecular Docking Studies. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Recent Achievements in the Synthesis of Quinoline-4-Carboxylic Acid and Its Derivatives. (2022). Revues Scientifiques Marocaines. Retrieved from [Link]

  • Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. (n.d.). International Journal of Science and Research (IJSR). Retrieved from [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers in Chemistry. Retrieved from [Link]

  • The Pfitzinger Reaction. (2024). Sciencemadness Discussion Board. Retrieved from [Link]

  • Doebner reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Synthesis of 2–Hydroxy Substituted Quinoxaline. (n.d.). TSI Journals. Retrieved from [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers in Chemistry. Retrieved from [Link]

  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. (2025). ResearchGate. Retrieved from [Link]

  • Quinoline-based compounds can inhibit diverse enzymes that act on DNA. (2024). PubMed Central. Retrieved from [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (n.d.). PubMed Central. Retrieved from [Link]

  • Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (2025). PubMed Central. Retrieved from [Link]

  • Process for making 2-hydroxyquinoline-4-carboxylic acids. (1972). Google Patents.
  • Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction. (2025). ResearchGate. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2018). ACS Publications. Retrieved from [Link]

  • Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. (n.d.). MDPI. Retrieved from [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Publishing. Retrieved from [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. Retrieved from [Link]

  • Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023). UI Scholars Hub. Retrieved from [Link]

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (n.d.). RSC Publishing. Retrieved from [Link]

  • Quinoline-based compounds can inhibit diverse enzymes that act on DNA. (2024). PubMed. Retrieved from [Link]

  • Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide. (n.d.). ResearchGate. Retrieved from [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (n.d.). ACS Publications. Retrieved from [Link]

  • 2-Hydroxyquinoline-4-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Doebner quinoline synthesis. (n.d.). ResearchGate. Retrieved from [Link]

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Safety Operating Guide

Personal protective equipment for handling 2-Hydroxy-6-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 2-Hydroxy-6-methylquinoline-4-carboxylic acid Content Type: Operational Safety & Logistics Guide

Executive Safety Summary

Chemical Identity: this compound (CAS: 5852-59-5) Physical State: Solid powder (typically off-white to yellow). Primary Hazard Vector: Inhalation of fine dust and direct contact with mucous membranes. GHS Classification: Warning . Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation, Category 3).

Senior Scientist Note: While this compound is primarily classified as an irritant, quinoline derivatives can exhibit biological activity and should be treated with the Precautionary Principle . Do not assume it is benign. The primary operational risk in a research setting is static-charged dust generation during weighing, which can lead to rapid surface contamination and inhalation exposure.

Risk Assessment & PPE Matrix

The following PPE selection is based on the "Barrier Analysis" method, matching specific material hazards to the breakthrough time and physical resistance of protective equipment.

Hazard CategoryRisk LevelRequired PPETechnical Specification
Inhalation Moderate (Dust)Engineering Control (Primary): Chemical Fume Hood.PPE (Secondary): N95 Respirator (if hood unavailable).Hood: Face velocity 80-100 fpm.Respirator: NIOSH-certified N95 or P100 if handling >5g outside containment.
Skin Contact Moderate (Irritant/Absorption)Gloves: Nitrile Rubber.Body: Lab Coat (Cotton/Poly blend).Glove Thickness: Minimum 4-5 mil (0.10-0.12 mm).Breakthrough: >480 mins for solid contact. Replace immediately if dissolved in organic solvents (e.g., DMSO/DMF).
Eye Contact High (Fine Dust)Eyewear: Chemical Splash Goggles.[1]Standard: ANSI Z87.1 (US) or EN 166 (EU). Safety glasses with side shields are insufficient for fine powders that drift.
Ingestion Low (Hygiene dependent)Hygiene: No gloves touching face/devices.Wash hands with soap/water immediately after doffing gloves.
Operational Handling Protocol

This protocol minimizes static buildup and aerosolization, the two most common failure modes when handling organic carboxylic acids.

Phase A: Preparation & Engineering Controls
  • Static Check: Organic powders are prone to static charge. Use an ionizing bar or anti-static gun on the weigh boat and spatula before touching the bulk container.

  • Airflow Verification: Ensure the fume hood sash is at the certified working height (usually 18 inches). Check the magnehelic gauge or airflow monitor.

  • Workspace Zoning: Clear the front 6 inches of the hood. Place the balance in the center-rear to minimize turbulence.

Phase B: Weighing & Transfer (The Critical Step)
  • Don PPE: Put on lab coat, goggles, and nitrile gloves.[1] Inspect gloves for pinholes.[1]

  • Open Container: Open the source container only inside the fume hood.

  • Transfer:

    • Technique: Use a micro-spatula. Do not pour from the bottle.

    • Draft Protection: If the balance drifts due to airflow, use a draft shield, but do not turn off the hood.

  • Solubilization (If applicable): If dissolving in DMSO or Methanol, add the solvent to the solid slowly to prevent "puffing" of the powder.

  • Decon: Wipe the exterior of the source container with a dry Kimwipe, then a damp tissue before returning it to storage.

Phase C: Waste Management
  • Solid Waste: Contaminated weigh boats, gloves, and paper towels go into "Hazardous Solid Waste" (labeled with constituent name).

  • Liquid Waste: Solutions must go into "Organic Solvent Waste" (Halogenated or Non-Halogenated depending on the solvent used).

Handling Workflow Diagram

HandlingWorkflow Start Start: Chemical Storage PPE Don PPE: Nitrile, Goggles, Lab Coat Start->PPE Hood Engineering Check: Fume Hood Flow & Static Control PPE->Hood Weigh Weighing: Inside Hood, Anti-Static Hood->Weigh Sash @ 18in Reaction Experimental Use: Synthesis/Analysis Weigh->Reaction Dissolve/Transfer Waste Disposal: Hazardous Waste Stream Weigh->Waste Contaminated Consumables Reaction->Waste End of Life

Caption: Operational workflow emphasizing engineering controls prior to open handling.

Emergency Response Procedures

In the event of exposure, speed is critical. The carboxylic acid moiety can cause immediate stinging and irritation.

ScenarioImmediate ActionFollow-up
Eye Contact Rinse immediately at an eyewash station for 15 minutes . Hold eyelids open forcibly.Seek medical evaluation.[2][3][4][5] Bring SDS.
Skin Contact Brush off dry powder gently (do not rub). Wash with copious soap and water for 15 minutes.Monitor for redness/blistering. Apply soothing lotion if irritation persists.
Inhalation Move victim to fresh air immediately.[2][3][5]If breathing is difficult, seek medical attention.
Spill (Solid) Do not sweep vigorously (creates dust). Cover with wet paper towels to dampen, then scoop into a bag.Clean area with soap and water.[2][3][5][6] Dispose of cleanup materials as hazardous waste.[1]
Spill Response Logic Diagram

SpillResponse Spill Spill Detected Assess Assess Volume & Form (Powder vs Solution) Spill->Assess Isolate Isolate Area Alert Lab Personnel Assess->Isolate PPE_Check Verify PPE (Goggles + Double Gloves) Isolate->PPE_Check Clean_Dry Dry Spill: Cover with wet tissues, then scoop. PPE_Check->Clean_Dry If Powder Clean_Wet Wet Spill: Absorb with vermiculite or pads. PPE_Check->Clean_Wet If Solution Disposal Disposal: Seal in HazWaste Bag Clean_Dry->Disposal Clean_Wet->Disposal

Caption: Decision logic for safely managing laboratory spills of quinoline derivatives.

Disposal & Decontamination[1]

Decontamination of Surfaces: this compound is an organic acid.[4][7]

  • Primary Clean: Wipe surfaces with a solvent in which the compound is soluble (e.g., Ethanol or Methanol) to pick up residues.

  • Secondary Clean: Follow with a soap and water wash to remove solvent residue.

Waste Streams:

  • Stream A (Solids): Contaminated gloves, paper towels, and empty vials. Label: Hazardous Waste - Solid - Toxic/Irritant.

  • Stream B (Liquids): Mother liquors or reaction mixtures. Label: Hazardous Waste - Organic Solvent.

  • Do Not: Do not dispose of down the drain. Quinoline derivatives can be harmful to aquatic life.

References
  • National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards.[8][9] Centers for Disease Control and Prevention.[8] Available at: [Link][8]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor.[10] Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available at: [Link]

  • PubChem. Compound Summary for Quinoline-4-carboxylic acid derivatives. National Library of Medicine. Available at: [Link]

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Retrosynthesis Analysis

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2-Hydroxy-6-methylquinoline-4-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.